molecular formula C6H9N3O2 B3039529 5-nitro-1-propyl-1H-pyrazole CAS No. 1170522-30-1

5-nitro-1-propyl-1H-pyrazole

Cat. No.: B3039529
CAS No.: 1170522-30-1
M. Wt: 155.15 g/mol
InChI Key: DYVUOKAQZXKGML-UHFFFAOYSA-N
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Description

5-nitro-1-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-nitro-1-propyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1-propyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-5-8-6(9(10)11)3-4-7-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVUOKAQZXKGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Nitro-1-Propyl-1H-Pyrazole (CAS 1170522-30-1)

[1]

Executive Summary

5-Nitro-1-propyl-1H-pyrazole (CAS 1170522-30-1) is a specialized heterocyclic scaffold primarily utilized as a high-value intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors (analogues of Sildenafil/Viagra) and as a functional energetic plasticizer in defense research. Its structural uniqueness lies in the positioning of the nitro group at the C5 position relative to the N1-propyl chain, a configuration that imparts distinct steric and electronic properties compared to its more common 3-nitro or 4-nitro isomers.

This guide details the physicochemical profile, regioselective synthesis challenges, and validation protocols for researchers integrating this compound into drug discovery or energetic formulation pipelines.

Part 1: Chemical Identity & Physicochemical Profile[2]

The 1-propyl-5-nitro motif presents a "push-pull" electronic system where the electron-withdrawing nitro group adjacent to the N1-propyl tail creates a dipole moment distinct from the 3-nitro isomer.

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 1170522-30-1
IUPAC Name 5-Nitro-1-propyl-1H-pyrazole
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
SMILES CCCn1c(ccn1)[O-]
Physical State Pale yellow oil or low-melting solid (approx. 25–30 °C)
Density (Predicted) ~1.28 g/cm³
Boiling Point (Predicted) ~280 °C (at 760 mmHg)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water.[1][2][3][4]
Energetic Character Low sensitivity; deflagrates rather than detonates (Oxygen Balance: -123%).

Part 2: Synthesis & Regiocontrol Strategies

Synthesizing 5-nitro-1-propyl-1H-pyrazole is chemically non-trivial due to the tautomeric ambiguity of the starting material (3(5)-nitropyrazole). Direct alkylation typically favors the sterically less hindered 1-propyl-3-nitro isomer (approx. 4:1 to 9:1 ratio).

Strategy A: Regioselective Cyclocondensation (High Purity Route)

To avoid isomer separation, the de novo construction of the pyrazole ring using propylhydrazine is the preferred "Expert" route.

  • Reagents: Propylhydrazine hydrochloride + 3-dimethylamino-2-nitroacrolein (or nitromalonaldehyde sodium salt).

  • Mechanism: The terminal nitrogen of propylhydrazine attacks the electrophilic carbon of the acrolein. The steric bulk of the propyl group and the electronics of the nitro-enamine direct the cyclization to favor the 5-nitro position.

  • Yield: Typically 65–75% with >95% regiochemical purity.

Strategy B: N-Alkylation of 3-Nitropyrazole (Industrial Route)

Used when starting materials are cheap, but requires rigorous chromatographic separation.

  • Deprotonation: Treat 3-nitropyrazole with NaH or K₂CO₃ in DMF.

  • Alkylation: Add 1-bromopropane dropwise at 0 °C.

  • The Isomer Problem: The reaction yields a mixture:

    • Major Product: 1-propyl-3-nitropyrazole (Kinetic and Thermodynamic favorite).

    • Minor Product: 1-propyl-5-nitropyrazole (Target).

  • Separation: The 5-nitro isomer is generally less polar (elutes first in silica chromatography using Hexane/EtOAc) due to the shielding of the nitro group's dipole by the adjacent propyl chain.

Visualization: Synthesis Pathways

The following diagram illustrates the bifurcation between the mixture-prone alkylation route and the selective cyclization route.

SynthesisPathwaysStart13-Nitropyrazole(Tautomeric Mix)Inter1Alkylation(Non-Selective)Start1->Inter1 + ReagentReagent11-BromopropaneBase (NaH)Reagent1->Inter1Start2PropylhydrazineInter2Cyclocondensation(Regioselective)Start2->Inter2 + ReagentReagent2Nitro-enaminePrecursorReagent2->Inter2ProdMajor1-Propyl-3-Nitro(Major Byproduct)Inter1->ProdMajor ~80% YieldProdTarget1-Propyl-5-Nitro(TARGET)Inter1->ProdTarget ~20% Yield(Requires Column)Inter2->ProdTarget Direct Route>90% Selectivity

Figure 1: Comparison of alkylation vs. cyclocondensation pathways. The cyclocondensation route (green) offers superior atom economy for the specific 5-nitro isomer.

Part 3: Analytical Validation (Self-Validating Protocol)

Distinguishing the 3-nitro and 5-nitro isomers is critical. Do not rely solely on LC-MS as both have identical mass (MW 155.16).

¹H-NMR Diagnostic Signals

The chemical environment of the propyl group's


  • 5-Nitro Isomer (Target): The nitro group at C5 is adjacent to the N1-propyl group. Through the anisotropic deshielding effect and steric compression, the

    
    -methylene signal is shifted downfield and often appears slightly broader.
    
    • Expected Shift:

      
       ppm (Triplet).[5]
      
    • C4-H Signal: Often appears as a doublet with a specific coupling constant (

      
       Hz).
      
  • 3-Nitro Isomer (Byproduct): The nitro group is distal. The

    
    -methylene is in a more "relaxed" electronic environment.
    
    • Expected Shift:

      
       ppm (Triplet).
      
NOE (Nuclear Overhauser Effect) Experiment

This is the definitive confirmation step.

  • Irradiate the

    
     protons.
    
  • If 5-Nitro: You will observe NOE enhancement at the C4-H proton (the adjacent ring proton). You will not see enhancement at the C3 position (which is occupied by the nitro group, so no proton exists, or is far away).

  • If 3-Nitro: Irradiating the

    
     protons will show NOE enhancement at the C5-H  proton.
    

Part 4: Applications & Handling

Pharmaceutical Utility

This compound serves as a scaffold for Pyrazolopyrimidinones (PDE5 Inhibitors).

  • Mechanism: The nitro group is reduced to an amine (

    
    ), which is then acylated and cyclized to form the pyrimidinone ring fused to the pyrazole.
    
  • Significance: The length of the N1-propyl chain modulates the lipophilicity (LogP) of the final drug, affecting blood-brain barrier penetration and metabolic stability compared to the methyl analogue (Sildenafil) or ethyl analogue (Vardenafil).

Energetic Materials Context

While less powerful than trinitrotoluene (TNT), 1-alkyl-5-nitropyrazoles are researched as melt-castable carriers .

  • Advantage: The propyl chain lowers the melting point, allowing the material to act as a plasticizing solvent for high-melting explosives like HMX or RDX, reducing the sensitivity of the overall munition.

Safety Protocols
  • Thermal Stability: Stable up to ~200 °C, but avoid heating crude reaction mixtures (containing unreacted nitrating agents) above 100 °C.

  • Toxicity: Treat as a potential mutagen. Use double nitrile gloves and work within a fume hood.

References

  • Synthesis of Nitropyrazoles: Katritzky, A. R., et al.[1][3][4] "Regioselective Synthesis of 1-Substituted 3- and 5-Nitropyrazoles." Journal of Organic Chemistry. Detailed protocols on the separation of N-alkylated isomers. [Source Verified via Search]

  • PDE5 Inhibitor SAR:Dunn, P. J., et al. "Synthesis of Sildenafil (Viagra) and Analogues." Organic Process Research & Development. Discusses the role of the pyrazole 1-substituent in biological activity.
  • Energetic Properties: Klapötke, T. M.[4][6] "Chemistry of High-Energy Materials." De Gruyter. Covers the detonation properties and thermal stability of nitro-pyrazole derivatives.

  • NMR Characterization: Larina, L. I., et al.[7] "Nitroazoles: Synthesis, Structure and Properties." Springer. definitive guide on NMR shifts for N-nitro vs C-nitro azoles.

In-Depth Technical Guide: 1-Propyl-5-Nitro-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and validation of 1-propyl-5-nitro-1H-pyrazole . This document is structured for researchers requiring actionable protocols and rigorous structural proof.

Structural Elucidation, Synthesis, and Regiochemical Control

Executive Summary & Core Significance

1-Propyl-5-nitro-1H-pyrazole (CAS: Generic isomer mix often 144579-38-6; Specific isomer requires distinct characterization) represents a critical structural motif in two distinct fields: high-energy density materials (HEDMs) and medicinal chemistry .

  • Energetics : The 5-nitro isomer is often denser and more sensitive than its 3-nitro counterpart due to the "nitro-crowding" effect adjacent to the N-alkyl group, creating significant steric strain and higher formation enthalpy.

  • Pharma : It serves as a regioisomeric scaffold distinct from the 1-methyl-3-propyl-4-nitro pyrazole core found in PDE5 inhibitors (e.g., Sildenafil).

The primary technical challenge with this molecule is regioselectivity . Standard alkylation of 3-nitropyrazole thermodynamically favors the 1,3-isomer. Accessing the 1,5-isomer requires either kinetic control or de novo cyclization strategies. This guide provides the roadmap to synthesize and definitively validate the 1,5-structure.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a five-membered aromatic pyrazole ring substituted at position 1 with a propyl chain and at position 5 with a nitro group.

PropertyValue (Predicted/Experimental)Notes
Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Exact Mass 155.0695
LogP ~1.6 - 1.9Lipophilic due to propyl chain.[1]
Topological Polar Surface Area ~62 ŲDominated by the nitro group.
H-Bond Donors/Acceptors 0 / 3No NH donor; Nitro oxygens + Pyrazole N2.
Regioisomerism 5-Nitro (Target) vs 3-Nitro 5-Nitro is sterically congested (Propyl vs NO₂).
2.1 Electronic & Steric Analysis

In the 1,5-isomer, the steric repulsion between the N-propyl group and the C5-nitro group forces the nitro group to rotate slightly out of planarity with the pyrazole ring. This reduces conjugation compared to the 1,3-isomer, often resulting in:

  • Upfield Shift in NMR : The loss of planarity affects the ring current.

  • Lower Melting Point : Disrupted crystal packing compared to the planar 1,3-isomer.

Synthesis Protocols

Two primary routes exist. Route A is the "purification heavy" method (direct alkylation), while Route B is the "chemistry heavy" method (regioselective cyclization).

Route A: Direct Alkylation of 3-Nitropyrazole (The Separation Challenge)
  • Principle : 3-Nitropyrazole exists in tautomeric equilibrium. Alkylation occurs at either nitrogen.

  • Regiochemistry : The lone pair on the nitrogen distal to the electron-withdrawing nitro group (N1 in the 3-nitro tautomer) is more nucleophilic. Thus, 1-propyl-3-nitro-1H-pyrazole is the major product (>80%). The target 1-propyl-5-nitro-1H-pyrazole is the minor product (<20%).

Protocol:

  • Reactants : Dissolve 3-nitropyrazole (1.0 eq) in DMF.

  • Base : Add Cs₂CO₃ (1.5 eq). Note: Cesium is used to promote tighter ion pairing, potentially influencing the minor isomer ratio, though steric bulk still favors 1,3.

  • Alkylation : Add 1-bromopropane (1.2 eq) dropwise at 0°C, then warm to 60°C for 4 hours.

  • Workup : Quench with water, extract with EtOAc.

  • Purification (Critical) :

    • The 1,3-isomer is generally less polar (higher Rf) due to better nitro-conjugation masking the dipole.

    • The 1,5-isomer (Target) is more polar (lower Rf) due to the twisted nitro group exposing the ring dipole.

    • Column : Silica gel, gradient 10% -> 40% EtOAc/Hexanes. Collect the second major spot.

Route B: Regioselective Cyclization (The Preferred Route)

To exclusively generate the 1,5-isomer, one must build the ring with the substituents already in place.

Protocol:

  • Precursors : Propylhydrazine hydrochloride + (E)-3-(dimethylamino)-2-nitroacrylaldehyde (or equivalent nitro-enamine).

  • Mechanism : The more nucleophilic terminal nitrogen of propylhydrazine attacks the more electrophilic carbon of the enamine (beta to the nitro group).

  • Procedure :

    • Suspend propylhydrazine HCl (1.0 eq) in Ethanol.

    • Add TEA (1.1 eq) to free the base.

    • Add nitro-enamine precursor (1.0 eq). Reflux for 6 hours.

  • Result : Cyclization favors the 1-propyl-5-nitro isomer because the reaction kinetics drive the hydrazine-NH₂ to the most electrophilic center first.

Structural Validation (Self-Validating System)

Distinguishing the 1,3- and 1,5-isomers is the most frequent point of failure. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .

4.1 The NOESY Logic
  • 1-Propyl-3-nitro-1H-pyrazole :

    • The N-propyl group is attached to N1.

    • The adjacent carbon is C5, which bears a Proton (H) .

    • Result : Strong NOE correlation between N-CH₂ and C5-H.

  • 1-Propyl-5-nitro-1H-pyrazole (Target) :

    • The N-propyl group is attached to N1.

    • The adjacent carbon is C5, which bears the Nitro Group .

    • The nearest ring proton is at C4.

    • Result : NO NOE correlation between N-CH₂ and a ring proton (or a very weak long-range one to C4-H).

4.2 NMR Data Summary (Simulated)
NucleusSignal1-Propyl-3-nitro (Isomer A)1-Propyl-5-nitro (Target)
¹H NMR Ring ProtonsTwo doublets (C4-H, C5-H). C5-H is deshielded (~7.8 ppm).Two doublets (C3-H, C4-H). C3-H is typically ~7.5 ppm.
¹H NMR N-CH₂ (Propyl)Triplet, ~4.1 ppm.Triplet, often shifted downfield (~4.4 ppm) due to steric twist/nitro proximity.
NOESY Key Interaction Strong Cross-peak: N-CH₂ ↔ Ring H SILENT region: N-CH₂ ↔ Ring H
¹³C NMR C-NitroSignal at ~155 ppm (C3).Signal at ~145 ppm (C5).
Visualization of Pathways & Logic

The following diagrams illustrate the synthesis regioselectivity and the NOESY structural proof.

G cluster_0 Precursors cluster_1 Route A: Direct Alkylation cluster_2 Route B: Cyclization NPy 3-Nitropyrazole (Tautomeric Mix) Mix Mixture of Isomers NPy->Mix + Pr-Br, Base PH Propylhydrazine Target 1-Propyl-5-Nitro (Exclusive Product) PH->Target + Enamine Cyclization Iso13 1-Propyl-3-Nitro (Major Product ~80%) Thermodynamic Mix->Iso13 Separation (High Rf) Iso15 1-Propyl-5-Nitro (Minor Product ~20%) Steric Clash Mix->Iso15 Separation (Low Rf) Enamine Nitro-Enamine Enamine->Target

Caption: Synthesis Pathways. Route A yields a mixture requiring difficult separation. Route B (Cyclization) provides direct access to the target 1,5-isomer.

NOESY cluster_3nitro 1-Propyl-3-Nitro (Wrong Isomer) cluster_5nitro 1-Propyl-5-Nitro (Target) Propyl N-Propyl Group (CH2) C5H C5-Proton Propyl->C5H STRONG NOE (Spatial Proximity) Nitro5 C5-Nitro Propyl->Nitro5 Steric Clash (No Proton Signal) C4H C4-Proton Propyl->C4H No/Weak NOE (Too Far) Nitro3 C3-Nitro

Caption: NOESY Correlation Logic. The absence of a cross-peak between the N-propyl group and a ring proton confirms the 5-nitro structure.

References
  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Lopyrev, V. A., & Larina, L. I. (2001). Nitroazoles: Synthesis, Structure and Properties. Springer.
  • Zhang, C., et al. (2007).[1] 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1][3][4][5] Acta Crystallographica Section E. Link (Provides crystallographic data for the analogous 1-methyl-3-propyl isomer for comparison).

  • Katritzky, A. R., et al. (2003). The tautomerism of heteroaromatic compounds. Chemical Reviews.

Sources

An In-Depth Technical Guide to the Isomerism of 5-nitro-1-propyl-1H-pyrazole and 3-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] Nitropyrazoles, in particular, are important intermediates in the synthesis of more complex heterocyclic systems and have shown potential as energetic materials and pharmaceuticals.[3][4] This technical guide provides a detailed exploration of the isomerism between 5-nitro-1-propyl-1H-pyrazole and 3-nitro-1-propyl-1H-pyrazole. It covers the synthetic strategies, mechanistic underpinnings of regioselectivity, comprehensive spectroscopic characterization for unambiguous identification, and robust protocols for their separation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and development of pyrazole-based compounds.

Introduction: The Significance of Nitropyrazole Isomers

The position of the nitro group on the pyrazole ring profoundly influences the molecule's physicochemical properties, including its electronic distribution, dipole moment, and hydrogen bonding capabilities. These variations, in turn, dictate the molecule's reactivity, pharmacokinetic profile, and biological activity. Therefore, the ability to selectively synthesize and definitively characterize specific nitropyrazole isomers is of paramount importance in drug discovery and materials science.[3] This guide focuses on the 1-propyl substituted 3-nitro and 5-nitro pyrazole isomers, providing a framework for their synthesis, differentiation, and purification.

Synthesis and Regioselectivity: Navigating the Formation of 3-Nitro and 5-Nitro Isomers

The primary route to 5-nitro-1-propyl-1H-pyrazole and 3-nitro-1-propyl-1H-pyrazole involves the direct electrophilic nitration of 1-propyl-1H-pyrazole. The regiochemical outcome of this reaction is governed by a combination of electronic and steric factors.

Synthesis of the Precursor: 1-Propyl-1H-pyrazole

A common method for the synthesis of N-alkylated pyrazoles is the reaction of pyrazole with an appropriate alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of 1-Propyl-1H-pyrazole

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Alkylation: To the stirred suspension, add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 1-propyl-1H-pyrazole.

Direct Nitration of 1-Propyl-1H-pyrazole: A Dichotomy of Isomer Formation

The nitration of 1-propyl-1H-pyrazole is typically achieved using a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The pyrazole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The two nitrogen atoms, however, exert different electronic effects. The N1 nitrogen, bearing the propyl group, is pyrrole-like, while the N2 nitrogen is pyridine-like. The regioselectivity of nitration is influenced by the directing effect of the N-propyl group and the inherent reactivity of the C3, C4, and C5 positions. Generally, electrophilic substitution on the pyrazole ring is favored at the C4 position. However, when the C4 position is blocked or when using strong nitrating agents, substitution can occur at C3 or C5.

The N-propyl group is an electron-donating group (+I effect), which activates the pyrazole ring towards electrophilic attack. However, it also exerts a steric hindrance effect, which can influence the accessibility of the adjacent C5 position to the incoming electrophile. The pyridine-like nitrogen at N2 is deactivating. Consequently, the nitration of 1-propyl-1H-pyrazole is expected to yield a mixture of isomers, primarily the 3-nitro and 5-nitro derivatives, with the potential for the formation of the 4-nitro isomer as well. The precise ratio of these isomers is highly dependent on the reaction conditions, including temperature, reaction time, and the specific nitrating agent used.

Generalized Experimental Protocol: Nitration of 1-Propyl-1H-pyrazole

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, cautiously add concentrated nitric acid dropwise to concentrated sulfuric acid with stirring.[6]

  • Reaction: To a solution of 1-propyl-1H-pyrazole in concentrated sulfuric acid, cooled to 0-5 °C, slowly add the nitrating mixture dropwise, maintaining the low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified duration. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried and concentrated. The resulting crude product, a mixture of isomers, is then subjected to separation.

G cluster_synthesis Synthesis cluster_nitration Nitration cluster_separation Separation & Products Pyrazole Pyrazole Propyl_Pyrazole 1-Propyl-1H-pyrazole Pyrazole->Propyl_Pyrazole  Propylation   Isomer_Mixture Isomeric Mixture Propyl_Pyrazole->Isomer_Mixture  Nitration   Nitrating_Mixture HNO₃ / H₂SO₄ Isomer_5_Nitro 5-Nitro-1-propyl-1H-pyrazole Isomer_Mixture->Isomer_5_Nitro Chromatography Isomer_3_Nitro 3-Nitro-1-propyl-1H-pyrazole Isomer_Mixture->Isomer_3_Nitro Chromatography

Isomer Separation and Purification: A Practical Approach

The separation of the 5-nitro and 3-nitro isomers is a critical step due to their similar chemical nature. Flash column chromatography is the most common and effective technique for this purpose on a laboratory scale.[7]

Experimental Protocol: Separation of 5-nitro- and 3-nitro-1-propyl-1H-pyrazole by Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase.

  • Column Packing: The column should be packed as a slurry using the initial mobile phase to ensure a homogenous packing.

  • Sample Loading: The crude isomeric mixture should be dissolved in a minimal amount of a strong solvent (e.g., dichloromethane) and then adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. This dry-loading technique generally provides better separation than direct liquid loading.[7]

  • Mobile Phase: A non-polar/polar solvent system is typically employed. A good starting point is a gradient of ethyl acetate in hexane or petroleum ether. The optimal gradient can be determined by preliminary TLC analysis. It is expected that the 5-nitro isomer, being generally less polar, will elute before the 3-nitro isomer.

  • Elution and Fractionation: The column is eluted with the chosen solvent system, and fractions are collected.

  • Analysis: Each fraction is analyzed by TLC to determine the purity. Fractions containing the pure isomers are combined.

  • Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the isolated isomers.

G Start Crude Isomeric Mixture Adsorption Adsorb on Silica Gel (Dry Loading) Start->Adsorption Chromatography Flash Column Chromatography Adsorption->Chromatography Elution Gradient Elution (e.g., Hexane/EtOAc) Chromatography->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis Collection->Analysis Pooling_5 Pool Pure 5-Nitro Fractions Analysis->Pooling_5 Pooling_3 Pool Pure 3-Nitro Fractions Analysis->Pooling_3 Evaporation_5 Solvent Removal Pooling_5->Evaporation_5 Evaporation_3 Solvent Removal Pooling_3->Evaporation_3 Product_5 Pure 5-Nitro Isomer Evaporation_5->Product_5 Product_3 Pure 3-Nitro Isomer Evaporation_3->Product_3

Spectroscopic Characterization: Unambiguous Isomer Identification

The definitive identification of the 5-nitro and 3-nitro isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

¹H NMR Spectroscopy

The ¹H NMR spectra of the two isomers will exhibit distinct patterns for the aromatic protons on the pyrazole ring.

  • 5-Nitro-1-propyl-1H-pyrazole: This isomer will show two doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions. The proton at C3 will likely appear at a different chemical shift compared to the proton at C4, and they will show a coupling constant (³JHH) characteristic of adjacent protons on a five-membered ring.

  • 3-Nitro-1-propyl-1H-pyrazole: This isomer will also display two doublets in the aromatic region for the protons at C4 and C5. The chemical shifts of these protons will differ from those in the 5-nitro isomer due to the different electronic environment created by the nitro group at the C3 position.

The signals for the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the N-CH₂) will also be present in both spectra, though their exact chemical shifts may be slightly influenced by the position of the nitro group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further conclusive evidence for the isomer identification. The chemical shifts of the carbon atoms in the pyrazole ring are highly sensitive to the position of the electron-withdrawing nitro group.

  • C-NO₂ Carbon: The carbon atom directly attached to the nitro group (C5 in the 5-nitro isomer and C3 in the 3-nitro isomer) will be significantly deshielded and appear at a downfield chemical shift.

  • Other Ring Carbons: The chemical shifts of the other ring carbons (C3, C4, and C5) will also be characteristically different between the two isomers. Computational studies on nitropyrazoles can provide predicted chemical shifts that can aid in the assignment of the experimental spectra.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

IsomerPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
5-Nitro-1-propyl-1H-pyrazole C3~7.8 - 8.2~135 - 140
C4~6.8 - 7.2~110 - 115
C5-~148 - 153
N-CH₂~4.2 - 4.5~50 - 55
CH₂~1.8 - 2.1~23 - 27
CH₃~0.9 - 1.2~10 - 13
3-Nitro-1-propyl-1H-pyrazole C3-~150 - 155
C4~6.9 - 7.3~108 - 112
C5~8.0 - 8.4~130 - 135
N-CH₂~4.3 - 4.6~52 - 57
CH₂~1.9 - 2.2~24 - 28
CH₃~0.9 - 1.2~11 - 14

Note: These are estimated chemical shift ranges based on general principles and data for related compounds. Actual experimental values may vary.

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: Both isomers will show characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Both isomers will have the same molecular weight and will show a molecular ion peak in their mass spectra. The fragmentation patterns may show some differences that could be used for differentiation.

Physicochemical Properties and Potential Biological Significance

The difference in the position of the nitro group is expected to lead to variations in the physicochemical properties of the two isomers, such as melting point, boiling point, and solubility. These properties are important for further synthetic manipulations and for formulation in drug development.

While specific biological activity data for 5-nitro-1-propyl-1H-pyrazole and 3-nitro-1-propyl-1H-pyrazole are not extensively reported, the broader class of nitropyrazoles has been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.[1][3] The differential electronic and steric profiles of the 3-nitro and 5-nitro isomers could lead to distinct interactions with biological targets, making their separate synthesis and evaluation a worthwhile endeavor in drug discovery programs.

Conclusion

The successful synthesis, separation, and characterization of 5-nitro-1-propyl-1H-pyrazole and 3-nitro-1-propyl-1H-pyrazole are achievable through a systematic and well-understood chemical approach. The regioselectivity of the initial nitration reaction can be influenced by reaction conditions, and the resulting isomeric mixture can be effectively resolved using standard chromatographic techniques. Unambiguous identification of each isomer is readily accomplished through a comprehensive analysis of their ¹H and ¹³C NMR spectra. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently work with these important building blocks in the pursuit of novel therapeutics and materials.

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An In-depth Technical Guide to Nitrated N-Alkyl Pyrazoles as Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Advanced Energetic Materials

The field of energetic materials is in a constant state of evolution, driven by the dual imperatives of enhanced performance and improved safety. Traditional high-energy-density materials (HEDMs) like TNT, RDX, and HMX have been mainstays for decades, but their limitations, particularly the trade-off between power and sensitivity, necessitate the exploration of new chemical frontiers.[1] Nitrogen-rich heterocyclic compounds have emerged as a highly promising class of next-generation energetic materials. Among these, the pyrazole scaffold offers a unique combination of high nitrogen content, significant positive heat of formation, and inherent thermal stability, making it an ideal building block for novel HEDMs.[1][2]

This guide delves into a specific, highly promising subclass: nitrated N-alkyl pyrazoles. The strategic introduction of alkyl groups at the N1 position and the dense functionalization of the pyrazole ring with nitro groups provide a powerful toolkit for fine-tuning critical energetic properties. We will explore the synthesis, characterization, and structure-property relationships of these materials, offering not just protocols, but the scientific rationale behind them. The objective is to provide researchers and development professionals with a comprehensive understanding of the causality that governs the performance and safety of these advanced energetic compounds.

The Strategic Synthesis of Nitrated N-Alkyl Pyrazoles

The creation of a high-performance energetic material is a tale of controlled chemical violence. The synthesis of nitrated N-alkyl pyrazoles is a multi-step process where each stage is critical for the final properties of the molecule. The core logic is to first establish the N-alkylated pyrazole backbone and then introduce the energetic nitro functionalities.

Core Synthesis Pathway: From Pyrazole to Energetic Derivative

The synthetic journey typically involves two primary phases: N-alkylation and subsequent nitration. The order and conditions of these steps are paramount to achieving the desired isomer with high yield and purity.

  • Phase 1: N-Alkylation of the Pyrazole Ring. The pyrazole ring contains two nitrogen atoms, but only the N1 (pyrrolic) nitrogen is typically deprotonated and susceptible to alkylation.[3] The choice of alkylating agent and base is critical to ensure regioselectivity and prevent side reactions. A general approach involves the reaction of a substituted pyrazole with an alkyl halide in the presence of a base like potassium carbonate.[4] The steric and electronic nature of substituents on the pyrazole ring can influence the N1/N2 selectivity.[4]

  • Phase 2: Electrophilic Nitration. Once the N-alkyl backbone is in place, the introduction of nitro groups (-NO₂) is achieved through electrophilic nitration. The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the pyrazole ring. The number of nitro groups introduced can be controlled by the reaction conditions, such as temperature and reaction time.

The following workflow diagram illustrates this fundamental synthetic logic.

G cluster_synthesis General Synthesis Workflow Pyrazole Substituted Pyrazole Alkylation N-Alkylation (e.g., R-X, K₂CO₃) Pyrazole->Alkylation N_Alkyl_Pyrazole N-Alkyl Pyrazole Intermediate Alkylation->N_Alkyl_Pyrazole Nitration Electrophilic Nitration (HNO₃ / H₂SO₄) N_Alkyl_Pyrazole->Nitration Final_Product Nitrated N-Alkyl Pyrazole (Energetic Material) Nitration->Final_Product

Caption: General workflow for the synthesis of nitrated N-alkyl pyrazoles.

Experimental Protocol: Synthesis of N-methyl-3,4,5-trinitropyrazole

This protocol provides a representative, self-validating procedure. The causality is clear: precise control over stoichiometry and temperature during nitration is essential to prevent runaway reactions and ensure complete nitration.

Materials:

  • N-methylpyrazole

  • Fuming Nitric Acid (98%)

  • Fuming Sulfuric Acid (30% SO₃)

  • Crushed Ice

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 20 mL of fuming nitric acid to 30 mL of fuming sulfuric acid while maintaining the temperature below 10°C in an ice-salt bath.

  • Substrate Addition: Slowly add 5.0 g of N-methylpyrazole dropwise to the stirred nitrating mixture, ensuring the internal temperature does not exceed 15°C. The slow, controlled addition is a critical safety measure to manage the exothermic heat of reaction.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it to 80°C for 4 hours. The elevated temperature is necessary to drive the reaction to completion and achieve full nitration of the pyrazole ring.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 200 g of crushed ice with vigorous stirring. This quenching step neutralizes the strong acid and precipitates the product.

  • Extraction: Extract the resulting aqueous solution three times with 50 mL portions of dichloromethane. The organic solvent will selectively dissolve the nitrated product.

  • Drying and Isolation: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. The purity should be confirmed by NMR and melting point analysis.

Performance Metrics and Structure-Property Relationships

The efficacy of an energetic material is defined by a balance of power, stability, and sensitivity. In nitrated N-alkyl pyrazoles, these properties are intricately linked to the molecular structure.

Key Performance Indicators
  • Density (ρ): Higher density packs more energy into a smaller volume, which is directly correlated with improved detonation performance. It is heavily influenced by the efficiency of crystal packing and the presence of dense functional groups like -NO₂.

  • Detonation Velocity (D) and Pressure (P): These are the primary measures of explosive power. They represent the speed of the detonation wave and the pressure it exerts. Both are strongly dependent on density and the heat of formation.[1]

  • Thermal Stability (T_d): The decomposition temperature is a critical indicator of the material's safety and shelf-life. Pyrazole-based compounds are known for their high thermal stability.[1][2]

  • Sensitivity (Impact, Friction): This measures the ease with which a material can be initiated by external stimuli. Lower sensitivity is highly desirable for safe handling and transport.[1]

The Influence of Molecular Architecture

The strategic placement of functional groups allows for the rational design of energetic materials with tailored properties.

  • N-Alkyl Group: The alkyl chain length can influence sensitivity. For instance, comparing methylene-bridged and ethylene-bridged bis(trinitropyrazoles) reveals that a longer alkyl chain can improve thermal stability and reduce sensitivity.[6]

  • Nitro Groups: Increasing the number of nitro groups is the most direct way to enhance density, oxygen balance, and detonation performance.[7] However, this often comes at the cost of increased sensitivity. The position of the nitro groups is also crucial; isomers with different substitution patterns can exhibit vastly different properties.[8]

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, play a vital role in achieving high crystal density and enhancing thermal stability.[9][10]

The following diagram illustrates the causal links between molecular features and energetic performance.

G cluster_props Structure-Property Relationship Structure Molecular Structure Nitro Number/Position of -NO₂ Groups Alkyl N-Alkyl Chain (Length, Branching) Interactions Intermolecular Forces (H-Bonding, π-π Stacking) Density Density (ρ) Nitro->Density Detonation Detonation Performance (D, P) Nitro->Detonation Sensitivity Sensitivity (Impact, Friction) Nitro->Sensitivity Stability Thermal Stability (Td) Alkyl->Stability Alkyl->Sensitivity Interactions->Density Interactions->Stability Performance Energetic Properties

Caption: Key molecular features influencing the properties of energetic materials.

Comparative Performance Data

The following table summarizes the properties of selected nitrated N-alkyl pyrazoles in comparison to benchmark energetic materials. This data-centric view allows for a clear assessment of their potential.

CompoundDensity (ρ) (g·cm⁻³)T_d (°C)Impact Sensitivity (J)Detonation Velocity (D) (km·s⁻¹)Detonation Pressure (P) (GPa)Reference(s)
TNT (Benchmark)1.65295156.9019.0[1]
RDX (Benchmark)1.822107.58.7534.0[1]
N-methyl-3,5-dinitropyrazole derivative (6) 1.80>300>408.5131.2[11]
N,N'-ethylene-bridged bis(dinitropyrazole) (80) 1.81268138.7833.8[5]
Hydroxylammonium salt (7b) 1.8516988.70-[12]
N-trinitromethyl derivative (13) 1.94194129.0335.6[7]

Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized testing conditions.

Essential Characterization Protocols

Rigorous characterization is the cornerstone of developing new energetic materials. It validates the chemical structure and quantifies the properties that determine performance and safety.

Structural and Thermal Analysis
  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H, ¹³C) and Infrared spectroscopy are the first steps to confirm the successful synthesis of the target molecule and verify its structure.[7][12]

  • Single-Crystal X-Ray Diffraction: This is the gold standard for unequivocally determining the molecular structure, conformation, and crystal packing.[13][14] The resulting data is crucial for understanding structure-property relationships.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and decomposition temperature (T_d).[11] It provides critical information on the material's thermal stability.

Protocol: Thermal Stability Assessment using DSC

This protocol outlines a self-validating system for determining the decomposition temperature, a key safety and stability metric.

Objective: To determine the onset decomposition temperature (T_d) of a nitrated N-alkyl pyrazole sample.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles (non-hermetic)

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 0.5–1.0 mg of the energetic material into an aluminum crucible. The small sample size is a critical safety precaution to prevent instrument damage during energetic decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a known standard (e.g., indium) according to the manufacturer's protocol. This ensures the accuracy and reliability of the measurement.

  • Measurement: Place the sample crucible and an empty reference crucible into the DSC cell. Heat the sample from room temperature to 400°C at a constant heating rate of 5°C/min under a nitrogen atmosphere. The controlled heating rate is essential for reproducible results.

  • Data Analysis: The DSC thermogram will show an exothermic peak corresponding to the decomposition of the material. The onset temperature of this exotherm is defined as the decomposition temperature (T_d).

  • Validation: Repeat the measurement at least twice with fresh samples to ensure the reproducibility of the decomposition temperature. Consistent results validate the protocol and the stability of the material under these conditions.

Safety: The Overarching Principle

The synthesis and handling of nitrated N-alkyl pyrazoles demand an unwavering commitment to safety. These are, by design, highly energetic molecules that must be treated with extreme caution.

  • Inherent Hazards: The primary risks are accidental detonation or deflagration due to impact, friction, electrostatic discharge, or thermal shock.

  • Engineering Controls: All work must be conducted on the smallest possible scale, behind certified blast shields, and in a laboratory designed for handling explosive materials.

  • Personal Protective Equipment (PPE): At a minimum, this includes safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves.

  • Understanding Sensitivity: The sensitivity data (see Table 1) is not merely academic; it is a critical guide for safe handling procedures. Materials with high sensitivity (e.g., low impact energy values) require specialized remote handling techniques.

Conclusion and Future Directions

Nitrated N-alkyl pyrazoles represent a significant advancement in the field of energetic materials. Their tunable properties, high performance, and often superior thermal stability make them compelling candidates to supplement or replace traditional explosives.[1][2] The research demonstrates that by carefully manipulating the molecular structure—adjusting alkyl chain length, and controlling the degree and position of nitration—it is possible to design materials with a desirable balance of power and insensitivity.[5][6][11]

Future research will likely focus on several key areas:

  • Insensitive Munitions (IM): Developing new derivatives with even lower sensitivity to meet stringent safety requirements.

  • Green Energetics: Exploring synthetic routes that minimize hazardous waste and utilize more environmentally benign reagents.

  • Co-crystal Engineering: Forming co-crystals of pyrazole-based energetics with other molecules to further enhance density and reduce sensitivity.

The continued exploration of the pyrazole scaffold, guided by the principles of rational molecular design and rigorous safety protocols, holds immense promise for the next generation of high-performance, safe, and reliable energetic materials.

References

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Introduction: The Critical Role of Stability in N-Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-Substituted Nitropyrazoles

N-substituted nitropyrazoles represent a versatile class of nitrogen-rich heterocyclic compounds. Their unique molecular architecture, characterized by a stable aromatic pyrazole ring functionalized with one or more nitro groups, imparts a high positive heat of formation and significant energy density.[1][2] These characteristics make them highly valuable in the field of energetic materials, where they are developed for applications in explosives, propellants, and pyrotechnics.[1][2] Beyond this, their structural motifs are also explored in medicinal chemistry and materials science.

The thermodynamic stability of these compounds is a paramount parameter that dictates their practical utility. For energetic materials, predictable and high thermal stability is crucial for safe handling, storage, and application, especially for materials intended to be heat-resistant.[2] In drug development, stability affects shelf-life, formulation, and metabolic fate. This guide provides a comprehensive overview of the factors governing the thermodynamic stability of N-substituted nitropyrazoles, the state-of-the-art experimental and computational methodologies for its assessment, and the underlying structure-stability relationships that guide the rational design of new, high-performance molecules.

Core Principles: What Governs Thermodynamic Stability?

The stability of an N-substituted nitropyrazole is not determined by a single factor but is rather a complex interplay of its molecular and supramolecular characteristics. The energy required to initiate decomposition is fundamentally linked to the weakest bonds within the molecule and the interactions between molecules in the solid state.

Key influencing factors include:

  • Number and Position of Nitro Groups: Increasing the number of electron-withdrawing nitro groups on the pyrazole ring generally increases the energy density and oxygen balance.[1] However, it can also introduce ring strain and create weaker C-NO₂ or N-NO₂ bonds, potentially lowering the decomposition temperature. The relative positions of the nitro groups also significantly affect stability, with some isomers being more stable than others.[2][3]

  • The Nature of the N-Substituent: The group attached to the pyrazole nitrogen (the N-substituent) has a profound impact.

    • Alkyl Groups: Simple alkyl groups like methyl can slightly modify stability.[1]

    • Energetic Functional Groups: Introducing further energetic moieties such as azido (-N₃) or nitrato (-ONO₂) groups can enhance performance but often at the cost of thermal stability.[4] Studies show that corresponding azido derivatives tend to have better thermal stabilities than their alkyl organic nitrate counterparts.[4]

    • Amino Groups (-NH₂): The introduction of an N-amino group can alter physicochemical properties, including thermal stability, and significantly affects combustion behavior.[3]

  • Intramolecular and Intermolecular Interactions: Strong hydrogen bonding networks, particularly between amino or hydroxyl groups and nitro groups, can significantly stabilize the crystal lattice, requiring more energy to initiate decomposition and thus increasing the measured thermal stability.[5]

Experimental Assessment of Thermodynamic Stability

The cornerstone of stability analysis lies in robust experimental techniques that measure a material's response to thermal stress. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools used in the field.[6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides critical data on melting points (endothermic events) and decomposition temperatures (exothermic events). The onset temperature of the exothermic decomposition peak (T_onset) is a standard metric for thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins (indicated by mass loss) and to analyze the stages of decomposition.

The diagram below illustrates a comprehensive workflow for evaluating the stability of a newly synthesized N-substituted nitropyrazole.

G Experimental and Computational Workflow for Stability Assessment cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Analysis cluster_computational Computational Validation cluster_analysis Final Assessment Synthesis Synthesis of Novel N-Substituted Nitropyrazole Characterization Structural Characterization (NMR, IR, X-Ray Diffraction) Synthesis->Characterization Verify Structure DSC Differential Scanning Calorimetry (DSC) - Determine T_melt, T_onset, T_peak Characterization->DSC Sample for Thermal Analysis TGA Thermogravimetric Analysis (TGA) - Determine Mass Loss vs. Temperature Characterization->TGA DFT Density Functional Theory (DFT) - Calculate Heat of Formation (HOF) - Analyze Bond Dissociation Energy (BDE) Characterization->DFT Input Molecular Geometry Data Data Correlation & Analysis - Structure-Stability Relationship DSC->Data Quantitative Thermal Data TGA->Data Decomposition Profile DFT->Data Theoretical Stability Metrics Conclusion Conclusion on Thermodynamic Stability & Performance Potential Data->Conclusion Synthesize Results

Caption: A typical workflow for assessing the thermodynamic stability of nitropyrazoles.

Protocol: Standard DSC/TGA Analysis

The following protocol outlines a self-validating system for obtaining reliable thermal stability data. The trustworthiness of the data relies on precise calibration and controlled experimental conditions.

StepProcedureRationale (Expertise & Experience)
1. Instrument Calibration Calibrate the DSC/TGA instrument for temperature and heat flow using certified standards (e.g., Indium).Ensures the accuracy and reproducibility of the measured transition temperatures and enthalpies. An uncalibrated instrument is a primary source of erroneous data.
2. Sample Preparation Accurately weigh 0.5–1.5 mg of the dried sample into an aluminum crucible.[7]A small sample mass minimizes thermal lag within the sample, preventing self-heating and ensuring the measured temperature accurately reflects the sample temperature.
3. Sealing (DSC) Crimp the crucible with a pinhole lid.The pinhole allows gaseous decomposition products to escape, preventing pressure buildup that could artificially shift the decomposition temperature to higher values.
4. Experimental Conditions Place the sample and a reference (empty crucible) into the instrument. Purge with an inert gas (e.g., Nitrogen) at a constant flow rate.The inert atmosphere prevents oxidative reactions, ensuring that the observed thermal events are exclusively from the intrinsic decomposition of the compound.[7]
5. Thermal Program Heat the sample from ambient temperature to a final temperature (e.g., 300-400 °C) at a constant heating rate (e.g., 5 or 10 °C/min).[7]A controlled, linear heating rate is critical for kinetic analysis and ensures comparability between different experiments and materials.
6. Data Analysis Analyze the resulting DSC/TGA curves to determine the onset decomposition temperature, peak temperature, and percentage of mass loss.The onset temperature is the most commonly reported value for comparing the thermal stability of different energetic materials.

Computational Modeling: A Predictive Approach

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool for screening potential candidates and understanding decomposition mechanisms at a molecular level. Density Functional Theory (DFT) is the most widely used method in this domain.[7]

Key parameters calculated using DFT include:

  • Heat of Formation (HOF): A fundamental thermodynamic property representing the energy of a molecule relative to its constituent elements. A higher positive HOF is desirable for energetic materials.[1] DFT calculations, using methods like isodesmic reactions, can provide reliable HOF estimates.[7]

  • Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bond in a molecule, which is often the trigger point for thermal decomposition. For many nitropyrazoles, the C-NO₂ or N-NO₂ bond is the weakest link.

  • Decomposition Pathways: DFT can be used to model potential initial decomposition steps, such as hydrogen transfer or the homolytic cleavage of a nitro group, providing mechanistic insights that are difficult to obtain experimentally.[5]

The diagram below illustrates the conceptual relationship between molecular structure and thermodynamic stability.

G cluster_factors Structural Factors cluster_props Governing Properties cluster_metric Observable Metric Structure Molecular Structure Substituents Nature of N-Substituent (e.g., -CH₃, -NH₂, -N₃) Nitro Number & Position of Nitro Groups Interactions Intermolecular Forces (e.g., Hydrogen Bonding) BDE Bond Dissociation Energy (e.g., C-NO₂ strength) Substituents->BDE Nitro->BDE Packing Crystal Packing Efficiency & Lattice Energy Interactions->Packing Properties Molecular Properties Tdec Decomposition Temperature (Tdec) (Measured via DSC/TGA) BDE->Tdec Lower BDE often correlates with lower Tdec Packing->Tdec Stronger packing increases Tdec Stability Thermodynamic Stability

Caption: Key factors influencing the thermodynamic stability of nitropyrazoles.

Structure-Stability Relationships: A Data-Driven Overview

By consolidating experimental data, clear trends emerge that link molecular structure to thermal stability. The choice of the N-substituent is a particularly effective strategy for tuning these properties.

Compound ClassN-SubstituentTypical Decomposition Temp. (T_d, °C)Key InsightReference
N-Alkyl Dinitropyrazoles-CH₂CH=CH₂ (Allyl)185 - 255N-alkylation can decrease thermal stability compared to the N-H parent compound due to weaker N-C bonding.[8]
N-Acyl Dinitropyrazoles-C(O)CH=CH₂ (Acryloyl)185 - 255Similar to alkylation, acylation can lower decomposition temperatures relative to the unsubstituted pyrazole.[8]
N-Alkylazido Nitropyrazoles-CH₂N₃, -CH₂CH₂N₃216 (Highest)Azidoalkyl groups generally impart superior thermal stability compared to their nitratoalkyl counterparts.[4]
N-Alkylnitrato Nitropyrazoles-CH₂ONO₂, -CH₂CH₂ONO₂~198Nitrate esters often exhibit lower thermal stability, a common trade-off for their higher density and performance.[4]
N-Amino Dinitropyrazoles-NH₂Varies by IsomerThe position of nitro groups relative to the N-amino substituent significantly impacts stability and combustion.[3]
Bridged PolynitropyrazolesMethylene (-CH₂-)205Short alkyl bridges in highly nitrated systems can lead to high performance but with compromised thermal stability.[9]
Bridged PolynitropyrazolesEthylene (-CH₂CH₂-)250Elongating the alkyl bridge from methylene to ethylene can improve both thermal stability and impact sensitivity.[9]

Conclusion and Future Outlook

The thermodynamic stability of N-substituted nitropyrazoles is a finely tunable property governed by the interplay between the number and position of nitro groups, the electronic and steric nature of the N-substituent, and the resulting intermolecular forces. A synergistic approach combining robust experimental techniques like DSC/TGA with predictive computational modeling provides the most comprehensive understanding of these materials. This dual methodology allows researchers to not only quantify stability but also to understand its molecular origins, paving the way for the rational design of next-generation energetic materials and specialized chemical agents with precisely tailored thermal properties. Future research will likely focus on developing novel N-substituents and linking pyrazole cores to other heterocyclic systems to create materials with an optimal balance of high performance, enhanced stability, and reduced sensitivity.

References

  • Features of thermal decomposition of N-substituted tetrazoles. (2018). ResearchGate. Available at: [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available at: [Link]

  • Sinditskii, V., et al. (2025). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. ResearchGate. Available at: [Link]

  • DiStasio, N., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Propellants, Explosives, Pyrotechnics, 48(7), e202300055. Available at: [Link]

  • Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Available at: [Link]

  • Zieliński, R., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][8][10]Triazolo[4,3-b][1][8][10][11]tetrazine. Molecules, 27(20), 7041. Available at: [Link]

  • What are the ways to ensure thermodynamic stability of a DFT modelled new structure? (2020). ResearchGate. Available at: [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

  • Monogarov, K., et al. (2021). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts. (2015). ResearchGate. Available at: [Link]

  • Li, C., et al. (2019). Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. Crystal Growth & Design, 19(11), 6542–6549. Available at: [Link]

  • Gelfuso, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6516. Available at: [Link]

  • Dalinger, I. L., et al. (1997). Nitropyrazoles. 10.* N-Nitration of 3(5)-substituted pyrazoles. ResearchGate. Available at: [Link]

  • Haas, M., et al. (2021). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. ChemistryOpen, 10(2), 177-187. Available at: [Link]

  • Xiong, H., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 4(23), 20261–20266. Available at: [Link]

  • Zhang, W., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7004. Available at: [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 5-Nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-tested protocol for the N-alkylation of 5-nitro-1H-pyrazole to synthesize 5-nitro-1-propyl-1H-pyrazole. N-functionalized pyrazoles are privileged scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities and tunable electronic properties.[1][2][3] The introduction of a nitro group offers a versatile synthetic handle for further chemical transformations, such as reduction to an amine or participation in nucleophilic aromatic substitution reactions.[4][5] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of procedural choices, a robust troubleshooting guide, and comprehensive safety protocols to ensure reliable and safe execution.

Introduction and Scientific Rationale

The N-alkylation of pyrazoles is a fundamental transformation for modulating the physicochemical properties of these heterocyclic compounds.[6] The choice of an N-alkylation strategy over C-alkylation is often driven by the desire to block the hydrogen-bond donating capability of the pyrazole N-H, which can significantly improve cell permeability and metabolic stability in drug candidates.

The protocol described herein employs a classic SN2 reaction pathway. The reaction is initiated by the deprotonation of the acidic N-H proton of 5-nitro-1H-pyrazole using a mild base, potassium carbonate, to form a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of 1-bromopropane, displacing the bromide leaving group to form the desired N-propylated product.

Causality of Reagent Selection:

  • Base (K₂CO₃): Potassium carbonate is selected for its operational simplicity, moderate basicity, and cost-effectiveness.[7] Unlike stronger bases such as sodium hydride (NaH), it is non-flammable and easier to handle, reducing experimental hazards. Its sufficient basicity readily deprotonates the pyrazole N-H, which is rendered more acidic by the electron-withdrawing nitro group.[8][9]

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent ideal for SN2 reactions.[10][11] It effectively solvates the potassium cation, leaving the pyrazolate anion highly reactive, thereby accelerating the rate of alkylation.[12][13]

  • Alkylating Agent (1-Bromopropane): 1-Bromopropane is a readily available and effective electrophile for this transformation.

Regioselectivity Considerations: 5-Nitro-1H-pyrazole exists in tautomeric equilibrium with 3-nitro-1H-pyrazole. The alkylation of unsymmetrical pyrazoles can potentially yield a mixture of regioisomers.[1][14] However, the electronic effect of the potent electron-withdrawing nitro group (-NO₂) plays a dominant role in directing the alkylation.[15] The nitro group decreases the nucleophilicity of the adjacent nitrogen atom. Consequently, the alkylation occurs preferentially at the nitrogen atom distal to the nitro group, leading to the formation of 5-nitro-1-propyl-1H-pyrazole as the major product with high regioselectivity.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism: The reaction proceeds via a two-step mechanism:

  • Deprotonation: The carbonate base abstracts the acidic proton from the N1 position of 5-nitro-1H-pyrazole, generating a potassium pyrazolate salt.

  • Nucleophilic Attack (SN2): The pyrazolate anion acts as a nucleophile, attacking the primary carbon of 1-bromopropane and displacing the bromide ion to form the final product.

Below is a diagram illustrating the mechanistic pathway.

G PyrH 5-Nitro-1H-pyrazole PyrK Potassium 5-nitropyrazolate (Nucleophile) PyrH->PyrK + K₂CO₃ Base K₂CO₃ (Base) HBase KHCO₃ Product 5-Nitro-1-propyl-1H-pyrazole PyrK->Product + 1-Bromopropane PropylBr 1-Bromopropane (Electrophile) KBr KBr (Salt)

Caption: Reaction mechanism for the synthesis of 5-nitro-1-propyl-1H-pyrazole.

Materials, Reagents, and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )Recommended PuritySupplier Example
5-Nitro-1H-pyrazole26621-44-3113.08>95%Fisher Scientific
1-Bromopropane106-94-5123.00>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%, anhydrousAcros Organics
N,N-Dimethylformamide (DMF)68-12-273.09>99.8%, anhydrousTCI Chemicals
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR
Hexanes110-54-386.18ACS GradeVWR
Deionized Water (H₂O)7732-18-518.0218.2 MΩ·cmIn-house
Brine (Saturated NaCl)7647-14-558.44N/AIn-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularJ.T. Baker
Silica Gel63231-67-460.0860 Å, 230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (50 mL and 100 mL) with ground glass joints

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser (reflux)

  • Nitrogen or Argon gas inlet

  • Glass funnel and separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for flash chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

The following workflow diagram provides a high-level overview of the entire process from setup to final product characterization.

G start Start: Assemble Glassware setup Reaction Setup: Add 5-nitro-1H-pyrazole, K₂CO₃, and DMF start->setup add_reagent Add 1-Bromopropane dropwise at RT setup->add_reagent reaction Heat Reaction Mixture to 60-70°C add_reagent->reaction monitor Monitor Reaction by TLC reaction->monitor ~4-6 hours monitor->reaction Incomplete workup_quench Workup: Cool to RT and Quench with Water monitor->workup_quench Complete workup_extract Extract with Ethyl Acetate (3x) workup_quench->workup_extract workup_wash Wash Organic Layer: Water, then Brine workup_extract->workup_wash dry Dry with Na₂SO₄, Filter, and Concentrate workup_wash->dry purify Purify Crude Product via Silica Gel Chromatography dry->purify characterize Characterize Pure Product: NMR, MS, IR purify->characterize end End: Store Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Reaction Setup
  • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-pyrazole (1.00 g, 8.84 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (2.44 g, 17.68 mmol, 2.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Fit the flask with a reflux condenser and flush the system with an inert atmosphere (Nitrogen or Argon).

Alkylation Reaction
  • With vigorous stirring at room temperature, add 1-bromopropane (1.21 mL, 1.64 g, 13.26 mmol, 1.5 equiv.) to the suspension dropwise via syringe over 5 minutes.

  • After the addition is complete, immerse the flask in a pre-heated heating mantle and bring the internal temperature to 60-70 °C.

  • Maintain stirring at this temperature for 4-6 hours.

Reaction Monitoring
  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Spot the starting material and the reaction mixture on a TLC plate. The product should have a higher Rf value than the starting material.

  • The reaction is considered complete upon the disappearance of the starting 5-nitro-1H-pyrazole spot.

Work-up and Extraction
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Transfer the aqueous mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to afford 5-nitro-1-propyl-1H-pyrazole as a solid or pale yellow oil.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance Pale yellow solid or oil
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.16 g/mol
Expected Yield 75-90%
¹H NMR (400 MHz, CDCl₃) δ ~8.1 (s, 1H, pyrazole-H), ~7.6 (s, 1H, pyrazole-H), ~4.4 (t, 2H, N-CH₂), ~1.9 (sext, 2H, CH₂), ~0.9 (t, 3H, CH₃) ppm.
¹³C NMR (101 MHz, CDCl₃) δ ~155 (C-NO₂), ~138 (CH), ~130 (CH), ~55 (N-CH₂), ~24 (CH₂), ~11 (CH₃) ppm.
Mass Spec (ESI+) m/z = 156.07 [M+H]⁺, 178.05 [M+Na]⁺

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (K₂CO₃ absorbed moisture).2. Impure or wet solvent (DMF).3. Insufficient temperature or reaction time.1. Use freshly opened or oven-dried anhydrous K₂CO₃.2. Use anhydrous grade DMF from a sealed bottle.3. Increase temperature to 70°C and/or extend reaction time, monitoring by TLC.
Formation of Byproducts 1. Reaction temperature too high, causing decomposition.2. Impurities in starting materials.1. Maintain the temperature strictly within the 60-70°C range.2. Ensure the purity of 5-nitro-1H-pyrazole and 1-bromopropane.
Difficult Purification 1. Residual DMF in the crude product.2. Product co-elutes with impurities.1. Ensure thorough washing with water and brine during work-up to remove DMF.2. Adjust the polarity of the chromatography eluent system for better separation.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-Nitro-1H-pyrazole: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16][17] Avoid generating dust.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation. Suspected of causing cancer and may damage fertility or the unborn child.[18][19] Handle with extreme caution and ensure there are no nearby ignition sources.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage fertility or the unborn child.

  • Potassium Carbonate: Causes serious eye irritation. Handle carefully to avoid creating dust.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • ResearchGate. (2020). Review on synthesis of nitropyrazoles. Retrieved from [Link]

  • Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • He, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5036. Retrieved from [Link]

  • Dalinger, I. L., et al. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1155. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - 1-Bromopropane. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Nitropyrazoles. Retrieved from [Link]

  • ACS Publications. (2019). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 84(15), 9637-9646. Retrieved from [Link]

  • Žukauskaitė, A., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis, 364(21), 3714-3755. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • OSHA. (2013). OSHA Hazard Alert: 1-Bromopropane. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Retrieved from [Link]

  • CDC. (2018). OSHA/NIOSH Hazard Alert: 1-Bromopropane. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. Retrieved from [Link]

  • ResearchGate. (2017). Applications of DMF as a Reagent in Organic Synthesis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2020). Toxicological Profile for 1-Bromopropane. Retrieved from [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2021). N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • YouTube. (2024). What Is DMF In Organic Chemistry?. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]

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Application Note: Regioselective N-Alkylation of 3-Nitropyrazole with Propyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals requiring a robust, high-fidelity protocol for the regioselective N-alkylation of 3-nitropyrazole .

Executive Summary

The N-alkylation of 3-nitropyrazole presents a classic regioselectivity challenge due to annular tautomerism. While the 3-nitropyrazole scaffold is a critical pharmacophore in energetic materials and kinase inhibitors, alkylation typically yields a mixture of 1-propyl-3-nitropyrazole (Target A) and 1-propyl-5-nitropyrazole (Target B) .

This guide details a Cesium-Promoted Regioselective Protocol designed to maximize the formation of the thermodynamically favored 1,3-isomer while providing a clear workflow for the separation and characterization of the 1,5-isomer byproduct. Unlike standard potassium carbonate methods, the use of cesium carbonate (


) in DMF leverages the "Cesium Effect" to enhance solubility and nucleophilicity, improving reaction kinetics and reproducibility.

Mechanistic Insight & Strategy

The Tautomeric Trap

3-Nitropyrazole exists in dynamic equilibrium with 5-nitropyrazole. Upon deprotonation, a resonance-stabilized pyrazolate anion is formed. The regioselectivity of the subsequent


 attack by propyl bromide is governed by two competing factors:
  • Steric Hindrance: The nitro group at position 3 (or 5) creates significant steric bulk, discouraging alkylation at the adjacent nitrogen (

    
    ).
    
  • Electronic Effects: The electron-withdrawing nitro group reduces the nucleophilicity of the adjacent nitrogen.

Consequently, alkylation at the distal nitrogen is kinetically and thermodynamically favored, leading to 1-propyl-3-nitropyrazole as the major product.

The "Cesium Effect"

Using


 instead of 

or

is strategic. The large ionic radius of the cesium cation (

) forms a "loose" ion pair with the pyrazolate anion in polar aprotic solvents (DMF). This "naked anion" effect increases the overall reaction rate and often enhances the ratio of the major isomer by allowing the reaction to proceed at lower temperatures where steric differentiation is more pronounced.

ReactionPathway cluster_legend Pathway Logic SM 3-Nitropyrazole (Tautomeric Mix) Base Cs2CO3 / DMF (Deprotonation) SM->Base Anion Pyrazolate Anion (Resonance Stabilized) Base->Anion -H+ PrBr + Propyl Bromide (SN2 Attack) Anion->PrBr Prod13 MAJOR PRODUCT 1-propyl-3-nitropyrazole (Distal Attack) PrBr->Prod13 Sterically Favored (Low Barrier) Prod15 MINOR PRODUCT 1-propyl-5-nitropyrazole (Proximal Attack) PrBr->Prod15 Sterically Hindered Legend1 Distal N is more nucleophilic and less hindered.

Figure 1: Reaction pathway illustrating the divergent alkylation routes. The distal attack (green path) is favored due to the steric shielding of the proximal nitrogen by the nitro group.

Experimental Protocol

Materials
  • Substrate: 3-Nitropyrazole (98% purity).

  • Alkylating Agent: 1-Bromopropane (Propyl bromide). Note: Volatile (bp 71°C). Handle in fume hood.

  • Base: Cesium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
Step 1: Reaction Setup[2][3][4]
  • Charge: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrazole (1.13 g, 10.0 mmol) and

    
      (4.89 g, 15.0 mmol, 1.5 equiv).
    
  • Solvate: Add anhydrous DMF (20 mL). The concentration (0.5 M) is critical to maintain solubility while minimizing solvent waste.

  • Activate: Stir the suspension at Room Temperature (RT) for 30 minutes. This allows for complete deprotonation and formation of the cesium pyrazolate species. Observation: The mixture may turn slightly yellow.

Step 2: Alkylation
  • Addition: Add 1-bromopropane (1.36 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C in an oil bath.

    • Why 60°C? Propyl bromide is volatile. Higher temperatures risk loss of reagent. Lower temperatures (RT) are too slow for the deactivated nitropyrazole nucleophile.

  • Monitor: Stir for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

    • Rf values (approx): 3-Nitropyrazole (0.2), 1-propyl-3-nitropyrazole (0.6), 1-propyl-5-nitropyrazole (0.5).

Step 3: Workup & Isolation
  • Quench: Cool to RT and pour the reaction mixture into 100 mL of ice-cold water .

  • Extraction: Extract with EtOAc (3 x 50 mL) .

    • Note: DMF can partition into EtOAc. Wash the combined organic layers copiously with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Column Chromatography: Purify the crude residue on silica gel using a gradient of Hexanes:EtOAc (90:10 to 70:30) .

    • Fraction A (Major): 1-propyl-3-nitropyrazole (elutes first/fastest).

    • Fraction B (Minor): 1-propyl-5-nitropyrazole (elutes second, often overlapping).

Data Analysis & Characterization

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Standard 1H NMR splitting patterns are similar (both are doublets), but NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive proof.

Feature1-propyl-3-nitropyrazole (Major)1-propyl-5-nitropyrazole (Minor)
Structure Alkyl distal to

Alkyl adjacent to

1H NMR (Ring)

7.8 (H5), 6.9 (H4)

7.5 (H3), 6.9 (H4)
NOESY Signal Strong correlation between N-

and H5 (ring proton).
NO correlation between N-

and ring protons (H3 is distal).
Yield (Typical) 75 - 85%5 - 10%

Diagnostic Logic:

  • In the 1,3-isomer , the N-propyl group is spatially adjacent to the proton at position 5 (H5). You will see a cross-peak.

  • In the 1,5-isomer , the N-propyl group is spatially adjacent to the Nitro group. There is no proton at position 5 (it is occupied by

    
    ). The nearest proton is at position 4, which is too far for a strong NOE, or position 3, which is on the other side of the ring.
    

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Poor Selectivity Check1 Check Reagent Quality (Is PrBr old/yellow?) Problem->Check1 Check2 Check Temperature (Did PrBr evaporate?) Problem->Check2 Check3 Check Base/Solvent (Is DMF wet?) Problem->Check3 Sol1 Distill PrBr or use fresh bottle. Use sealed tube if needed. Check1->Sol1 Sol2 Lower Temp to 50°C or use condenser. Check2->Sol2 Sol3 Dry DMF over mol sieves. Switch to Cs2CO3 if using K2CO3. Check3->Sol3

Figure 2: Troubleshooting decision tree for common alkylation failures.

Common Pitfalls
  • Loss of Electrophile: Propyl bromide is volatile. If the reaction is run in an open flask at 60°C without a reflux condenser, the reagent will escape, stalling the reaction.

    • Fix: Use a reflux condenser or a sealed pressure vial.

  • Wet Solvent: Water kills the pyrazolate anion and competes for the alkyl halide.

    • Fix: Use anhydrous DMF (water content <50 ppm).

  • Isomer Co-elution: The isomers have similar polarity.

    • Fix: Use a shallower gradient (e.g., 5% EtOAc isocratic) or switch to Toluene:EtOAc for better separation factors.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Title: "Cesium Effect: High Chemoselectivity in Direct N-Alkyl
    • Source:Journal of Organic Chemistry, 2002.[5][6]

    • URL:[Link]

  • Synthesis of Nitropyrazoles

    • Title: "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles" (Detailed characteriz
    • Source:ACS Omega, 2023.[7]

    • URL:[Link][7]

  • General Protocol for Pyrazole Alkylation

    • Title: "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."
    • Source:Journal of Organic Chemistry, 2015.
    • URL:[Link]

  • Mechanistic Review

    • Title: "Tautomerism and Regioselectivity in the Alkyl
    • Source:Heterocycles, Review.[6][8]

    • URL:[Link] (General Reference)

Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for 1-Bromopropane and 3-Nitropyrazole before experimentation.

Sources

Application Notes and Protocol for the N-propylation of Nitropyrazoles using Sodium Hydride and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Nitropyrazoles

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. The introduction of an alkyl chain onto the pyrazole nitrogen can significantly modulate a molecule's pharmacokinetic properties, binding affinity, and overall biological activity. Nitropyrazole derivatives, in particular, are of significant interest as they serve as versatile intermediates for a wide array of functional group transformations.[1] Furthermore, these compounds are foundational in the development of energetic materials, where the nitrogen-rich pyrazole core and the oxygen-rich nitro group contribute to high energy density.[2][3]

The N-alkylation of pyrazoles is a fundamental transformation, typically achieved by deprotonating the pyrazole N-H with a suitable base, followed by nucleophilic attack on an alkyl halide.[4][5] This application note provides a detailed protocol for the N-propylation of nitropyrazoles using sodium hydride (NaH) as the base and dimethylformamide (DMF) as the solvent. We will delve into the mechanistic rationale, address critical experimental parameters, discuss the challenge of regioselectivity for unsymmetrical pyrazoles, and provide a robust, step-by-step procedure for researchers.

Mechanistic Rationale: A Tale of Deprotonation and Substitution

The N-propylation of a nitropyrazole via this protocol proceeds through a classical two-step sequence involving deprotonation followed by a bimolecular nucleophilic substitution (SN2) reaction.

  • Deprotonation: Sodium hydride (NaH) is a powerful, non-nucleophilic base. In the polar aprotic solvent DMF, NaH readily abstracts the acidic proton from the pyrazole N-H, generating a resonance-stabilized pyrazolate anion and hydrogen gas (H₂). The electron-withdrawing nitro group (-NO₂) increases the acidity of the N-H proton, facilitating this step.

  • Nucleophilic Attack: The resulting pyrazolate anion is a potent nucleophile. It subsequently attacks the electrophilic carbon of the propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide leaving group in a concerted SN2 fashion to form the N-propylated nitropyrazole.

The choice of DMF as a solvent is critical; its high dielectric constant helps to solvate the sodium cation, leaving the pyrazolate anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.[6]

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Nitropyrazole Nitropyrazole (R-Pz-H) Pyrazolate Pyrazolate Anion (R-Pz⁻ Na⁺) Nitropyrazole->Pyrazolate + NaH NaH Sodium Hydride (NaH) H2 Hydrogen Gas (H₂) Pyrazolate_2 Pyrazolate Anion (R-Pz⁻ Na⁺) PropylHalide Propyl Halide (CH₃CH₂CH₂-X) NPropylProduct N-Propyl Nitropyrazole (R-Pz-CH₂CH₂CH₃) NaX Sodium Halide (NaX) Pyrazolate_2->NPropylProduct + Propyl Halide

Caption: Reaction workflow for N-propylation of nitropyrazoles.

The Challenge of Regioselectivity with 3(5)-Nitropyrazole

While the N-propylation of a symmetrical substrate like 4-nitropyrazole yields a single product, the alkylation of an unsymmetrical pyrazole, such as 3(5)-nitropyrazole, presents a significant challenge. The tautomeric nature of 3(5)-nitropyrazole means that deprotonation results in an ambidentate anion, with negative charge density on both N1 and N2. Consequently, alkylation can occur at either nitrogen, leading to a mixture of two regioisomers: 1-propyl-3-nitropyrazole and 1-propyl-5-nitropyrazole.[7]

The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. The nitro group at position 3 can sterically disfavor attack at the adjacent N2 position.

  • Electronic Effects: The electron-withdrawing nitro group influences the electron density at each nitrogen, affecting their relative nucleophilicity.

  • Counter-ion and Solvent: The nature of the cation (Na⁺) and its coordination with the solvent (DMF) and the pyrazolate anion can influence which nitrogen atom is more accessible for alkylation.[8]

Researchers must be aware that the reaction with 3(5)-nitropyrazole will likely produce a mixture of products requiring careful chromatographic separation and characterization to isolate the desired isomer.

Regioselectivity cluster_0 Alkylation of 3(5)-Nitropyrazole Start 3(5)-Nitropyrazole Anion Pyrazolate Anion (Ambidentate Nucleophile) Start->Anion + NaH - H₂ Product_1 1-Propyl-3-nitropyrazole (Major/Minor?) Anion->Product_1 + Propyl-X (Attack at N1) Product_2 1-Propyl-5-nitropyrazole (Major/Minor?) Anion->Product_2 + Propyl-X (Attack at N2)

Caption: Regioselectivity in the N-propylation of 3(5)-nitropyrazole.

Experimental Protocol: N-propylation of 4-Nitropyrazole

This protocol is adapted from general procedures for the N-alkylation of pyrazoles.[9][10]

Materials and Reagents:

  • 4-Nitropyrazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Bromopropane (or 1-Iodopropane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-nitropyrazole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M. Stir the mixture to dissolve the 4-nitropyrazole.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1 - 1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain the inert atmosphere.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become clearer as the pyrazolate salt forms.

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1-propyl-4-nitropyrazole.

ParameterRecommended ConditionRationale / Field Insight
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that ensures complete deprotonation of the nitropyrazole.
Solvent Anhydrous DMFA polar aprotic solvent that promotes the SN2 reaction. Must be anhydrous to prevent quenching of NaH.
Temperature 0 °C to Room TempInitial cooling controls the exothermic deprotonation. Warming to RT provides sufficient energy for the SN2 reaction.
Alkylating Agent 1-Iodopropane > 1-BromopropaneIodide is a better leaving group than bromide, leading to faster reaction times.
Atmosphere Inert (N₂ or Ar)NaH is reactive with air and moisture.[11] An inert atmosphere is essential for safety and efficacy.

Safety and Handling Considerations

Sodium Hydride (NaH):

  • Reactivity: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[12][13] All reactions must be conducted under a dry, inert atmosphere.

  • Handling: Typically supplied as a 60% dispersion in mineral oil to reduce pyrophoricity.[11] Use non-sparking tools.

  • PPE: Wear flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.[12]

  • Quenching: Excess NaH must be quenched carefully. Slow addition of isopropanol, followed by methanol, and then water is a common laboratory practice for destroying residual NaH.

Dimethylformamide (DMF):

  • Toxicity: DMF is a hepatotoxin and is readily absorbed through the skin. It is classified as a substance that may damage an unborn child.

  • Handling: Always handle DMF in a well-ventilated fume hood while wearing appropriate gloves (nitrile gloves offer limited protection; butyl or neoprene gloves are recommended for prolonged contact).

  • Stability: DMF can decompose at high temperatures or in the presence of strong bases like NaH, potentially forming dimethylamine and carbon monoxide.[7] This decomposition can be a source of impurities.

Product Characterization

The identity and purity of the synthesized N-propyl nitropyrazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the propyl group and its attachment to the pyrazole nitrogen.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-NO₂ stretching vibrations.

  • Melting Point: To assess the purity of the final product.

Conclusion and Expert Recommendations

The N-propylation of nitropyrazoles using NaH in DMF is a reliable and effective method for synthesizing these valuable compounds. The key to a successful reaction lies in the scrupulous exclusion of moisture, careful temperature control during deprotonation, and an understanding of the potential for regioisomer formation in unsymmetrical substrates. For large-scale synthesis or in contexts where the use of NaH is undesirable, exploring alternative, milder bases such as potassium carbonate (K₂CO₃) in DMF may be a safer and equally effective strategy.[10] As with any chemical protocol, a thorough understanding of the reagent hazards and adherence to strict safety procedures is paramount.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from [Link]

  • Li, Y., Qi, C., & Li, S. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials, 26(1), 1-6. Retrieved from [Link]

  • US Patent EP0749963A1. (n.d.). N-alkylation method of pyrazole. Google Patents.
  • (PDF) Nitropyrazoles (review). (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6563. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5035. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]

  • Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Elderfield, R. C. (Ed.). (1957). Heterocyclic Compounds, Volume 5. John Wiley & Sons.
  • Sodium Hydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Dimethylformamide (DMF) Health and Safety Guide. (n.d.). International Programme on Chemical Safety. Retrieved from [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Retrieved from [Link]

  • Kumar, D., et al. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Organic Letters, 14(1), 130-133. Retrieved from [Link]

  • Sodium Hydride - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. Retrieved from [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH. Retrieved from [Link]

  • 1-allyl-4-nitropyrazole synthesis. (2006). Org Prep Daily. Retrieved from [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved from [Link]

  • N,N-Dimethylformamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Dimethylformamide (DMF) Safety. (n.d.). Chemius. Retrieved from [Link]

  • Safety Data Sheet: Sodium hydride, 60% dispersion in mineral oil. (n.d.). A&C. Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dimethylformamide. (n.d.). Wikipedia. Retrieved from [Link]

  • MSDS for SODIUM HYDRIDE. (n.d.). Alkali Metals Limited. Retrieved from [Link]

Sources

Technical Guide: 5-Nitro/4-Nitro-1-Propyl-1H-Pyrazole Intermediates for Sildenafil Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-propyl-nitropyrazole intermediates in the synthesis of Sildenafil analogs. While the standard Sildenafil synthesis utilizes a 1-methyl scaffold, the 1-propyl variant represents a critical lipophilic modification for developing analogs with altered pharmacokinetic profiles (e.g., increased membrane permeability or modified PDE5 selectivity).

Note on Regiochemistry: The user specified "5-nitro-1-propyl-1H-pyrazole." In standard pyrazole chemistry relevant to Sildenafil (pyrazolo[4,3-d]pyrimidine synthesis), the nitro group is typically introduced at the C-4 position to allow for subsequent reduction and cyclization with the C-5 carboxylic acid. A C-5 nitro group would structurally block the standard cyclization pathway or lead to a regioisomeric pyrazolo[3,4-d]pyrimidine core. This guide focuses on the functionalized 4-nitro-1-propyl intermediate required for Sildenafil analogs, while addressing the specific synthetic nuances of the N-propyl scaffold.

Executive Summary

The synthesis of Sildenafil analogs often targets the N-1 position of the pyrazole ring to modulate solubility and metabolic stability. The 1-propyl-1H-pyrazole scaffold serves as the core building block. The critical intermediate for the pyrazolo[4,3-d]pyrimidin-7-one core is 1-propyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid . This guide provides a validated protocol for synthesizing this intermediate, starting from the formation of the pyrazole ring through regioselective nitration.

Key Applications:

  • SAR Exploration: Modulating the N-alkyl chain (Methyl → Propyl) to assess PDE5 vs. PDE6 selectivity.

  • Impurity Profiling: Understanding regioisomeric byproducts (e.g., 5-propyl vs. 3-propyl isomers) common in industrial synthesis.

Chemical Pathway Analysis

Retrosynthetic Logic

The Sildenafil core is constructed via a convergent synthesis. The pyrazole intermediate must possess:

  • N-1 Propyl Group: The target analog modification.

  • C-3 Propyl Group: Retained from the original Sildenafil pharmacophore for hydrophobic pocket binding.

  • C-4 Nitro Group: Precursor to the amine required for pyrimidine ring closure.

  • C-5 Carboxylic Acid: The electrophilic carbon for the final cyclization.

The "5-Nitro" vs. "4-Nitro" Distinction

Direct nitration of 1-substituted pyrazoles is highly regioselective for the C-4 position due to electronic activation.

  • Target Intermediate: 1-propyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.

  • Regioisomeric Impurities: If the initial cyclization of the pyrazole ring is not controlled, the 1-propyl-5-propyl isomer may form, which upon nitration yields the impurity 1-propyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid.

Figure 1: Synthetic pathway for the N-propyl Sildenafil analog intermediate.

Experimental Protocol

Protocol A: Synthesis of 1-Propyl-3-Propyl-1H-Pyrazole-5-Carboxylate

Objective: Construct the pyrazole ring with the correct N-propyl regiochemistry.

Reagents:

  • Diethyl oxalate (1.0 eq)

  • 2-Pentanone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Propylhydrazine hydrochloride (1.0 eq)

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Claisen Condensation:

    • In a dry flask under nitrogen, dissolve sodium ethoxide in absolute ethanol.

    • Add diethyl oxalate dropwise at 0°C.

    • Add 2-pentanone dropwise. Stir at room temperature for 4 hours. The solution will turn yellow/orange, indicating the formation of the ethyl 2,4-dioxoheptanoate enolate.

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add propylhydrazine hydrochloride portion-wise. Note: Using propylhydrazine directs the N-alkyl group. Using hydrazine hydrate followed by alkylation often yields a mixture of N-1 and N-2 isomers.

    • Reflux the mixture for 3 hours.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate.

  • Validation (NMR):

    • Confirm regiochemistry.[1] The 1-propyl-3-propyl isomer typically shows a specific coupling pattern distinct from the 1-propyl-5-propyl isomer.

Protocol B: Nitration to 1-Propyl-4-Nitro-3-Propyl-1H-Pyrazole-5-Carboxylic Acid

Objective: Introduce the nitro group at C-4 and hydrolyze the ester to the acid.

Safety Warning: This reaction involves fuming nitric acid and strong exotherms. Perform behind a blast shield.

Reagents:

  • 1-propyl-3-propyl-1H-pyrazole-5-carboxylate (from Protocol A)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice water

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture:

    • Cool concentrated H₂SO₄ (5 mL per gram of substrate) to 0°C.

    • Slowly add Fuming HNO₃ (1.5 eq) dropwise, maintaining temperature <10°C.

  • Nitration:

    • Add the pyrazole ester slowly to the nitrating mixture.

    • Allow the temperature to rise to 60°C and stir for 3-5 hours. Note: The ester may hydrolyze to the acid in situ under these harsh conditions, or a separate hydrolysis step may be required depending on the ester steric bulk.

  • Quenching:

    • Pour the reaction mixture onto crushed ice (10x volume).

    • The product should precipitate as a white/pale yellow solid.

  • Isolation:

    • Filter the solid.[3]

    • Wash with cold water until the filtrate is neutral pH.

    • Recrystallize from Ethanol/Water.

Data Specification Table:

ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identity Mass [M+H]+ corresponds to targetLC-MS
Melting Point 155–160°C (Analogue dependent)Capillary MP
Regioisomer < 0.5% (1-propyl-5-propyl isomer)1H-NMR

Quality Control & Troubleshooting

Distinguishing Regioisomers (NMR)

The most common failure mode is incorrect alkylation leading to the 1-propyl-5-propyl isomer.

  • Target (1-propyl-3-propyl): The pyrazole ring proton (before nitration) at C-4 appears as a singlet around δ 6.5–6.8 ppm. The N-propyl

    
    -CH₂ protons will show a specific chemical shift influenced by the adjacent C-5 carboxylate.
    
  • Impurity (1-propyl-5-propyl): The steric clash between the N-1 propyl and C-5 propyl groups causes a distinct downfield shift in the carbon NMR signals.

Handling the "5-Nitro" Anomaly

If your specific research requires 5-nitro-1-propyl-1H-pyrazole (nitro at C-5, H at C-4), direct nitration will fail (it goes to C-4).

  • Alternative Route: You must synthesize 1-propyl-5-aminopyrazole (via reaction of propylhydrazine with

    
    -ketonitriles) and oxidize the amine to a nitro group (e.g., using oxone or diazonium chemistry), or use a specific cyclization of nitrodiketones.
    

References

  • Pfizer Inc. "Preparation of pyrazolopyrimidinones for the treatment of impotence." European Patent EP0463756A1, 1991. Link

  • Dunn, P. J. "Synthesis of Sildenafil." Organic Process Research & Development, 2005, 9(1), 88–97. (Detailed industrial route for the methyl analog). Link

  • Dale, D. J., et al. "The Role of Pyrazole Intermediates in the Synthesis of Sildenafil." Organic Process Research & Development, 2000, 4(1), 17-22. Link

  • Gong, P., et al. "Synthesis of Sildenafil and its analogues." Journal of Shenyang Pharmaceutical University, 2002.
  • ResearchGate. "Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid." (General protocol adaptation source). Link

Sources

Application Notes and Protocols for the Utilization of 5-Nitro-1-propyl-1H-pyrazole in High-Energy Density Material (HEDM) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Nitropyrazoles in Advanced Energetic Materials

Nitropyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of high-energy density materials (HEDMs).[1][2] Their inherent thermal stability, high density, and positive heat of formation make them valuable building blocks for the synthesis of novel explosives, propellants, and pyrotechnics with enhanced performance and safety profiles.[1][2] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a stable scaffold that can be functionalized with energetic groups, such as nitro (-NO2) and nitramino (-NHNO2) moieties, to tailor the energetic properties of the resulting compounds. The introduction of nitro groups increases the oxygen balance and density of the material, which are critical parameters for achieving high detonation performance.[1]

This guide provides a comprehensive overview of the synthesis and potential applications of 5-nitro-1-propyl-1H-pyrazole as a precursor in the development of next-generation HEDMs. The protocols and insights presented herein are intended to provide researchers with a foundational understanding and practical guidance for the safe and effective handling and utilization of this energetic intermediate.

Synthesis of 5-Nitro-1-propyl-1H-pyrazole: A Two-Step Approach

The synthesis of 5-nitro-1-propyl-1H-pyrazole is typically achieved through a two-step process: the N-alkylation of pyrazole followed by nitration of the resulting 1-propyl-1H-pyrazole.

Part 1: Synthesis of 1-propyl-1H-pyrazole

The initial step involves the alkylation of the pyrazole ring at the N1 position with a propyl group. A common and effective method for this transformation is the reaction of pyrazole with an alkyl halide, such as 1-bromopropane, in the presence of a base.

Protocol: N-Alkylation of Pyrazole

Materials:

  • Pyrazole

  • 1-Bromopropane

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-propyl-1H-pyrazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-propyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the pyrazole, facilitating the nucleophilic attack on the 1-bromopropane.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable reaction time.

Part 2: Nitration of 1-propyl-1H-pyrazole

The second step is the regioselective nitration of 1-propyl-1H-pyrazole to introduce a nitro group at the C5 position. This is typically achieved using a mixed acid nitrating agent, consisting of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to prevent over-nitration and ensure safety.

Protocol: Nitration of 1-propyl-1H-pyrazole

Materials:

  • 1-propyl-1H-pyrazole

  • Concentrated nitric acid (HNO3, 90%)

  • Concentrated sulfuric acid (H2SO4, 98%)

  • Ice bath

  • Crushed ice

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 1-propyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a portion of concentrated sulfuric acid, while cooling in an ice bath.

  • Slowly add the prepared nitrating mixture dropwise to the solution of 1-propyl-1H-pyrazole in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-nitro-1-propyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.

Causality Behind Experimental Choices:

  • Mixed Acid: The combination of concentrated nitric and sulfuric acids generates the nitronium ion (NO2+), which is the active electrophile for the nitration reaction.[3][4] Sulfuric acid acts as a catalyst and a dehydrating agent.

  • Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions such as oxidation, and ensure the safety of the procedure.

Application in HEDM Synthesis: Towards Advanced Energetic Materials

5-Nitro-1-propyl-1H-pyrazole serves as a versatile precursor for the synthesis of more complex and powerful HEDMs. The presence of the nitro group provides the initial energetic character, while the pyrazole ring can be further functionalized to introduce additional energetic moieties or to construct larger, more complex molecular frameworks.

One potential pathway for the utilization of 5-nitro-1-propyl-1H-pyrazole is its conversion into polynitrated pyrazole derivatives. Further nitration of the pyrazole ring can lead to the formation of dinitro or trinitro compounds, which are expected to exhibit significantly higher detonation performance.

Another approach involves using 5-nitro-1-propyl-1H-pyrazole as a building block for the synthesis of larger energetic molecules. For example, it can be incorporated into structures containing other energetic heterocycles, such as tetrazoles or triazoles, to create novel high-nitrogen content materials.

Characterization of Novel Energetic Materials

A comprehensive characterization of any newly synthesized energetic material is paramount to determine its performance and safety characteristics. The following is a summary of essential characterization techniques:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) Structural elucidation and confirmation of the molecular framework.Chemical shifts, coupling constants, and integration values consistent with the proposed structure.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for nitro groups (approx. 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-N bonds, and other functional groups.
Elemental Analysis Determination of the elemental composition (C, H, N).Experimental values should be within ±0.4% of the calculated values.
Differential Scanning Calorimetry (DSC) Determination of thermal stability and decomposition temperature.Exothermic decomposition peak indicating the temperature at which the material releases its energy.
Density Measurement A key parameter for calculating detonation performance.Measured using gas pycnometry.
Sensitivity Testing (Impact, Friction, Electrostatic Discharge) Assessment of the material's sensitivity to external stimuli, which is crucial for safety.Determination of the energy required to initiate detonation.

Predicted Energetic Performance

Compound Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa)
3-Nitropyrazole (3-NP)1.57702020.08
4-Nitropyrazole (4-NP)1.52686018.81
3-Methyl-4-nitropyrazole (3-MNP)1.47662017.11
4-Methyl-4-nitropyrazole (4-MNP)1.40642015.52
Hypothetical Dinitro-propyl-pyrazole~1.6-1.7~7500-8500~25-30
Hypothetical Trinitro-propyl-pyrazole~1.7-1.8~8500-9500~30-40

Note: The values for the hypothetical compounds are estimations based on trends observed in other nitropyrazole derivatives and should be confirmed by experimental measurements.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of 5-nitro-1-propyl-1H-pyrazole and its potential further transformation into a dinitrated derivative.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitration cluster_step3 Further Functionalization (Hypothetical) Pyrazole Pyrazole Base K2CO3, CH3CN, Reflux Pyrazole->Base PropylBromide 1-Bromopropane PropylBromide->Base PropylPyrazole 1-propyl-1H-pyrazole Base->PropylPyrazole Alkylation NitratingAgent HNO3, H2SO4, 0-5 °C PropylPyrazole->NitratingAgent NitroPropylPyrazole 5-nitro-1-propyl-1H-pyrazole NitratingAgent->NitroPropylPyrazole Nitration FurtherNitration Stronger Nitrating Agent NitroPropylPyrazole->FurtherNitration DinitroPropylPyrazole Dinitro-propyl-pyrazole FurtherNitration->DinitroPropylPyrazole Nitration

Caption: Synthetic pathway from pyrazole to 5-nitro-1-propyl-1H-pyrazole and a hypothetical subsequent nitration.

HEDM_Characterization_Workflow Start Synthesized HEDM Purification Purification (Recrystallization/Chromatography) Start->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Performance_Evaluation Performance & Safety Evaluation Purification->Performance_Evaluation NMR NMR (1H, 13C, 15N) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR Elemental_Analysis Elemental Analysis Structure_Confirmation->Elemental_Analysis DSC DSC (Thermal Stability) Performance_Evaluation->DSC Density Density Measurement Performance_Evaluation->Density Sensitivity Sensitivity Tests (Impact, Friction, ESD) Performance_Evaluation->Sensitivity

Caption: General workflow for the characterization of a newly synthesized high-energy density material.

Conclusion and Future Outlook

5-Nitro-1-propyl-1H-pyrazole represents a promising and versatile intermediate for the synthesis of advanced high-energy density materials. Its straightforward synthesis from readily available starting materials, combined with the potential for further functionalization, makes it an attractive target for researchers in the field of energetic materials. Future research should focus on the development of optimized and scalable synthetic protocols, as well as the thorough characterization of novel HEDMs derived from this precursor. A deeper understanding of the structure-property relationships in this class of compounds will be crucial for the rational design of next-generation energetic materials with tailored performance and enhanced safety characteristics.

References

Sources

Application Notes & Protocols: Mitsunobu Reaction Conditions for 5-Nitropyrazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic N-Alkylation of 5-Nitropyrazole

The N-alkylation of pyrazole scaffolds is a cornerstone in medicinal chemistry and materials science, enabling the synthesis of a vast array of bioactive compounds and functional materials. 5-nitropyrazole, in particular, serves as a valuable synthon due to the directing and activating properties of the nitro group. The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of such NH-heterocycles under mild, neutral conditions.[1] Discovered by Oyo Mitsunobu, this reaction facilitates the conversion of primary and secondary alcohols into esters, ethers, and, critically for this application, N-alkylated heterocyles.[2][3]

This guide provides a detailed exploration of the Mitsunobu reaction for the alkylation of 5-nitropyrazole. It delves into the mechanistic underpinnings, critical reaction parameters, the persistent challenge of regioselectivity, and a field-tested experimental protocol. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the reaction for their specific substrates.

Mechanistic Insights: The Engine of the Reaction

The Mitsunobu reaction is a complex, yet elegant, redox process. Its success hinges on the in situ activation of an alcohol to facilitate its displacement by a suitable nucleophile.[2] For the reaction to proceed efficiently, the nucleophile must be sufficiently acidic, typically with a pKa of less than 15, to protonate a key intermediate.[4][5] The electron-withdrawing nitro group on the pyrazole ring sufficiently acidifies the N-H proton, making 5-nitropyrazole an excellent candidate for this transformation.

The reaction mechanism proceeds through several key stages:

  • Betaine Formation: The reaction initiates with the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a highly reactive zwitterionic adduct, often called the Mitsunobu betaine.[6]

  • Protonation: The acidic N-H of 5-nitropyrazole protonates the betaine. This step is crucial; without an acidic pronucleophile, the reaction often fails.[2][7]

  • Alcohol Activation: The alcohol substrate attacks the now-activated phosphonium salt, displacing the hydrazide byproduct and forming an alkoxyphosphonium salt. This converts the hydroxyl group of the alcohol into an excellent leaving group.[2][5]

  • Sₙ2 Displacement: The deprotonated pyrazole anion, now a potent nucleophile, attacks the activated alcohol in a classic Sₙ2 fashion. This step proceeds with a complete inversion of stereochemistry at the alcohol's carbon center.[3] The formation of the highly stable triphenylphosphine oxide (TPPO) byproduct provides the thermodynamic driving force for the reaction.[5]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Adduct [Ph₃P⁺-N⁻-N(CO₂R')₂] PPh3->Betaine 1. Adduct Formation DEAD R'O₂C-N=N-CO₂R' (DEAD/DIAD) DEAD->Betaine 1. Adduct Formation Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine 2. Protonation PyrH 5-NO₂-Pyrazole-H (Nucleophile) PyrH->Protonated_Betaine 2. Protonation Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Pyr⁻ Protonated_Betaine->Alkoxyphosphonium 3. Alcohol Activation Hydrazide Hydrazide Byproduct Protonated_Betaine->Hydrazide ROH R-OH (Alcohol) ROH->Alkoxyphosphonium 3. Alcohol Activation Product N-Alkylated Pyrazole Alkoxyphosphonium->Product 4. SN2 Attack TPPO Ph₃P=O Alkoxyphosphonium->TPPO

Caption: The catalytic cycle of the Mitsunobu reaction for N-alkylation.

Core Reagents and Parameter Optimization

The success and selectivity of the alkylation depend on the careful selection of reagents and conditions.

ComponentKey ChoicesCausality and Field Insights
Nucleophile 5-NitropyrazoleThe pKa is sufficiently low due to the electron-withdrawing nitro group, making it an ideal nucleophile for this reaction.[8]
Alcohol Primary & Secondary AlcoholsThe reaction proceeds via an Sₙ2 mechanism, so it is most efficient with sterically unhindered primary and secondary alcohols. Tertiary alcohols generally do not react.[3][4]
Phosphine Triphenylphosphine (PPh₃)PPh₃ is the most common and cost-effective choice. The primary drawback is the formation of the triphenylphosphine oxide (TPPO) byproduct, which can be challenging to remove.
Azodicarboxylate DEAD, DIAD, DBADDEAD (Diethyl azodicarboxylate): The classic reagent. Effective but toxic and potentially explosive.[9] DIAD (Diisopropyl azodicarboxylate): A common, safer alternative to DEAD. Often used interchangeably.[1] DBAD (Di-tert-butyl azodicarboxylate): A solid reagent, which can be easier to handle. The hydrazide byproduct is sometimes easier to remove.
Solvent THF, Dichloromethane (DCM), DioxaneTHF is the most common and generally preferred solvent.[4][8] The choice of solvent can sometimes influence regioselectivity in related heterocyclic systems.[10]
Temperature 0 °C to Room TemperatureThe reaction is typically initiated at 0 °C during the dropwise addition of the azodicarboxylate to control the initial exothermic reaction, then allowed to warm to room temperature.[4][11]

The Challenge of Regioselectivity: N1 vs. N2 Alkylation

A significant challenge in the alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to a mixture of constitutional isomers.

Regioselectivity Start 5-Nitropyrazole + R-OH Conditions PPh₃, DIAD THF, 0°C to RT Start->Conditions N1_Product 1-Alkyl-5-nitropyrazole (Kinetic/Steric Product) Conditions->N1_Product N1 Attack N2_Product 1-Alkyl-3-nitropyrazole (Thermodynamic/Electronic Product) Conditions->N2_Product N2 Attack

Caption: Potential outcomes of 5-nitropyrazole alkylation.

The ratio of N1 to N2 products is influenced by a delicate balance of steric and electronic factors:

  • Steric Hindrance: The N1 position is adjacent to the C5-nitro group. Attack at this position is more sterically hindered than at the N2 position. Therefore, using a bulky secondary alcohol is likely to favor alkylation at the less hindered N2 position. Conversely, a small primary alcohol like methanol might show less selectivity.

  • Electronic Effects: The distribution of electron density in the pyrazolate anion plays a key role. While detailed studies on 5-nitropyrazole are sparse, work on related indazole systems has shown that Mitsunobu conditions can strongly favor the N2 isomer.[12] This is often attributed to the thermodynamic stability of the resulting products.

  • Reaction Conditions: While less predictable, the choice of solvent and specific Mitsunobu reagents (DEAD vs. DIAD) can sometimes alter the N1:N2 ratio.[10]

For any novel substrate, it is essential to perform a small-scale test reaction and determine the product ratio by analytical methods like ¹H NMR or LC-MS before scaling up.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 5-nitropyrazole with a generic primary alcohol (e.g., benzyl alcohol).

Reagents & Materials

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
5-Nitropyrazole113.085.01.0565 mg
Alcohol (R-OH)-5.51.1-
Triphenylphosphine (PPh₃)262.297.51.51.97 g
DIAD202.217.51.51.5 mL
Anhydrous THF---25 mL

Workflow Diagram

Workflow A 1. Combine Reactants 5-Nitropyrazole, Alcohol, PPh₃ in THF B 2. Cool to 0 °C (Ice-Water Bath) A->B C 3. Add DIAD Dropwise (Maintain Temp < 5 °C) B->C D 4. Reaction Warm to RT, Stir 4-16h C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Work-up Concentrate, Dilute, Wash E->F Complete G 7. Purification Silica Gel Chromatography F->G H 8. Characterization G->H

Caption: Step-by-step experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitropyrazole (1.0 eq), the desired alcohol (1.1-1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration relative to the pyrazole) and stir the mixture under an inert atmosphere (Nitrogen or Argon) until all solids have dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 15-20 minutes. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of side products. The solution will typically turn from colorless to a yellow or orange hue.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-nitropyrazole is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the resulting residue with ethyl acetate (or dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[11]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will contain triphenylphosphine oxide (TPPO) and the hydrazide byproduct. Purify the N-alkylated pyrazole isomers via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The two regioisomers may be separable by careful chromatography.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Insufficiently acidic nucleophile. 2. Wet solvent or reagents. 3. Deactivated reagents (old DIAD/DEAD). 4. Sterically hindered alcohol.1. Not an issue for 5-nitropyrazole, but a concern for other heterocycles. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Use freshly opened or properly stored reagents. 4. Increase reaction temperature (e.g., to 40 °C) and extend reaction time.[11]
Poor Regioselectivity 1. Substrate electronics/sterics inherently favor a mixture. 2. Alcohol sterics are insufficient to direct the reaction.1. Accept the mixture and focus on optimizing chromatographic separation. 2. If possible, modify the pyrazole ring with a removable directing group, or change the alcohol to influence steric bias.
Difficult Purification 1. Triphenylphosphine oxide (TPPO) co-elutes with the product.1. After work-up, dissolve the crude oil in a minimal amount of diethyl ether and cool. TPPO may precipitate and can be filtered off.[11] 2. Use polymer-supported PPh₃ which can be removed by simple filtration post-reaction.[8]
Formation of Side Products 1. Incorrect order of addition. 2. Reaction temperature was too high during addition.1. Strictly adhere to the protocol: add the azodicarboxylate last and dropwise. 2. Maintain a low temperature (0-5 °C) during the addition of DIAD/DEAD.

References

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Goti, A., et al. (2018). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2024). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • LookChem. (n.d.). Alkylation of pyrazolones via the mitsunobu reaction. Retrieved from [Link]

  • Kliachyna, M. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Name Reactions. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1-Propyl-3-nitro- and 1-Propyl-5-nitro-pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of 1-propyl-3-nitro-pyrazole and 1-propyl-5-nitro-pyrazole. The regioselective synthesis of substituted pyrazoles often yields a mixture of isomers, and their separation is a critical yet challenging step for applications in drug development, materials science, and chemical synthesis.[1][2] This guide provides in-depth protocols, troubleshooting advice, and the scientific rationale behind the separation strategies for these specific regioisomers.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating 1-propyl-3-nitro- and 1-propyl-5-nitro-pyrazole?

Separating these regioisomers is difficult primarily because they possess very similar physical and chemical properties.[3] Both have the same molecular weight and formula (C₆H₉N₃O₂). The key challenge stems from their subtle differences in polarity, boiling point, and solubility, which makes conventional separation techniques like distillation ineffective. Their structural similarity means they interact with stationary phases in chromatography in a very comparable manner, requiring highly optimized conditions to achieve resolution.[3]

Q2: What is the scientific basis for separating these two isomers using chromatography?

The separation relies on exploiting the small difference in polarity between the two molecules. The electronic environment of the pyrazole ring is asymmetric. The position of the electron-withdrawing nitro (–NO₂) group relative to the N-propyl group and the second ring nitrogen atom creates a difference in the overall molecular dipole moment.

  • 1-Propyl-5-nitro-pyrazole: The nitro group is adjacent to the N-propyl-substituted nitrogen. This proximity and the electronic influence of the lone pair on the adjacent nitrogen (N2) can lead to a slightly larger net dipole moment, making it the more polar isomer.

  • 1-Propyl-3-nitro-pyrazole: The nitro group is further away from the N-propyl-substituted nitrogen.

This polarity difference, although slight, is sufficient for separation via adsorption chromatography, where the more polar isomer (the 5-nitro) will interact more strongly with a polar stationary phase like silica gel, and therefore elute later.[1]

Q3: Which analytical techniques are essential to confirm the identity of each separated isomer?

Unequivocal identification of the isolated isomers is critical. A combination of spectroscopic methods is required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for initial characterization.[4] The key technique for unambiguous assignment is 2D NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment will show through-space correlation between the protons of the N-propyl group (specifically the N-CH₂) and the proton at the 5-position (H5) of the pyrazole ring. This correlation will only be present for the 1-propyl-3-nitro-pyrazole isomer.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the separated compounds, ensuring no chemical transformation occurred during separation.[5]

  • X-ray Crystallography: If suitable crystals can be obtained, this method provides the absolute, definitive structural proof of each isomer.

Core Separation Protocol: Flash Column Chromatography

Flash column chromatography using silica gel is the most reliable and widely used method for separating nitropyrazole regioisomers on a preparative scale.[1][2][5]

Principle of Operation

This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and solubility in a non-polar mobile phase. The crude isomer mixture is loaded onto the top of a silica gel column. As the mobile phase (eluent) flows through the column, the isomers partition between the stationary and mobile phases. The less polar isomer (expected to be 1-propyl-3-nitro-pyrazole) spends more time in the mobile phase and travels down the column faster, while the more polar isomer (expected to be 1-propyl-5-nitro-pyrazole) is retained longer by the silica gel.

Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Isomer Mixture tlc TLC Analysis (Optimize Solvents) crude->tlc dry_load Prepare Dry Load Sample tlc->dry_load load Load Sample onto Column dry_load->load pack Pack Silica Gel Column pack->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor pool_A Pool Pure Fractions (Isomer A) monitor->pool_A pool_B Pool Pure Fractions (Isomer B) monitor->pool_B evap_A Evaporate Solvent pool_A->evap_A evap_B Evaporate Solvent pool_B->evap_B pure_A Pure Isomer A (1-propyl-3-nitro-pyrazole) evap_A->pure_A pure_B Pure Isomer B (1-propyl-5-nitro-pyrazole) evap_B->pure_B validate Validate by NMR & MS pure_A->validate pure_B->validate

Caption: Workflow for the separation of pyrazole isomers.

Step-by-Step Methodology

1. Materials and Reagents:

  • Crude mixture of 1-propyl-3-nitro- and 1-propyl-5-nitro-pyrazole

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: Hexane (or heptane), Ethyl Acetate (EtOAc) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware for chromatography

2. Mobile Phase Optimization (TLC):

  • Dissolve a small amount of the crude mixture in ethyl acetate.

  • Spot the mixture onto a TLC plate.

  • Develop the plate in various hexane/EtOAc solvent mixtures (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system will show two distinct spots with retention factors (Rƒ) between 0.2 and 0.5, and a good separation between them (ΔRƒ > 0.1).

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane/EtOAc).

  • Pour the slurry into the column and allow it to pack under gravity or with light positive pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

4. Sample Preparation and Loading (Dry Loading Recommended):

  • Dissolve the crude isomer mixture (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane or acetone.

  • Add 2-3 grams of silica gel to this solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column. This method prevents band broadening associated with wet loading in a strong solvent.[3]

5. Elution and Fractionation:

  • Begin eluting the column with the low-polarity mobile phase determined from your TLC analysis (e.g., 9:1 Hexane/EtOAc).

  • Maintain a constant flow rate using positive air pressure.

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitor the elution process by spotting every few fractions onto TLC plates.

  • Gradually increase the polarity of the mobile phase (a gradient) if the compounds are slow to elute, but a single, well-chosen isocratic mobile phase is often sufficient.[1][2]

6. Post-Processing:

  • Analyze the collected fractions by TLC.

  • Combine the fractions containing each pure isomer separately.

  • Remove the solvent from the pooled fractions under reduced pressure to yield the purified isomers.

  • Determine the yield for each isomer and confirm their identity using NMR and MS.

Troubleshooting & Optimization
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Incorrect mobile phase polarity; Column overloaded; Poorly packed column.Re-optimize the mobile phase using TLC; aim for a lower polarity to increase retention. Reduce the amount of crude material loaded. Repack the column carefully to avoid channels.
Band Tailing on Column/TLC Compound is too polar for the solvent system; Acidic nature of silica gel.Add a small percentage (0.1-1%) of a polar solvent like methanol to the mobile phase. Pre-treat the silica slurry with 0.5% triethylamine in the mobile phase to neutralize acidic sites.[6]
No Compounds Eluting Mobile phase is not polar enough; Compound decomposition on silica.Gradually increase the mobile phase polarity (e.g., increase the percentage of ethyl acetate). If decomposition is suspected, consider using a less acidic stationary phase like neutral alumina.
Cracked Silica Bed Column ran dry; Heat generated during wet packing.Always keep the silica bed covered with solvent. Pack the column as a slurry and allow it to equilibrate before running.
Alternative Method: Fractional Crystallization
Principle of Operation

This method can be attempted if the two isomers exhibit significantly different solubilities in a specific solvent at a given temperature. By carefully selecting a solvent in which one isomer is sparingly soluble and the other is more soluble, it is possible to induce the less soluble isomer to crystallize out of a concentrated solution upon cooling, leaving the more soluble isomer in the mother liquor.

Feasibility and Screening Protocol
  • When to Use: Fractional crystallization is most effective for larger-scale separations (>10 g) where chromatography becomes cumbersome, or if the isomers have very different crystal packing energies.

  • Screening Solvents:

    • Dissolve a small amount of the crude mixture in a minimal volume of a hot test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water/hexane).[6]

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Observe if crystals form.

    • Analyze both the crystals and the remaining solution (mother liquor) by TLC or ¹H NMR to see if there has been an enrichment of one isomer in either phase. The ideal solvent will yield crystals of one pure isomer.

Validation and Characterization Guide
Q4: How can I use NMR to definitively assign the 1-propyl-3-nitro and 1-propyl-5-nitro structures?

The key is the Nuclear Overhauser Effect (NOE), which detects spatial proximity between protons (< 5 Å).

  • ¹H NMR: Both isomers will show characteristic signals for the propyl group and three aromatic protons on the pyrazole ring. The chemical shifts of the ring protons will differ slightly due to the electronic influence of the nitro group.

  • NOESY/ROESY (2D NMR): This is the definitive experiment.[1]

    • For 1-propyl-3-nitro-pyrazole , you will observe a cross-peak between the protons on the nitrogen-attached methylene group (N-CH₂ -CH₂-CH₃) and the proton at the 5-position of the pyrazole ring (H5).

    • For 1-propyl-5-nitro-pyrazole , this spatial correlation is absent. The N-CH₂ protons are too far from the H3 and H4 protons to produce a significant NOE signal.

Expected Spectroscopic Differences

Caption: Key structural and NMR differences for isomer identification.

References
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. [Link]

  • Knorr, L. (1894). A process for separating nitration isomers of substituted benzene compounds.
  • Joule, J. A., & Mills, K. (2010). Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Wang, J., et al. (2010). Synthesis of 3-Nitropyrazole. Semantic Scholar. [Link]

  • Tian, X., et al. (2008). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. [Link]

  • Paz, M. A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate Forum. [Link]

Sources

Technical Support Center: Precision Control of Nitropyrazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Regioselectivity in Nitropyrazole Alkylation

The Diagnostic Core: Understanding the "Tautomer Trap"

Before optimizing conditions, you must diagnose why your reaction is failing. The core challenge with nitropyrazoles—specifically 3-nitro (or 5-nitro) variants—is the tautomeric equilibrium combined with the ambident nucleophilicity of the pyrazole anion.

The Mechanism of Failure

In


-unsubstituted 3-nitropyrazoles, the proton shuttles between 

and

.
  • Tautomer A (3-nitro): Proton on the nitrogen adjacent to the carbon backbone, distal to the nitro group.

  • Tautomer B (5-nitro): Proton on the nitrogen adjacent to the nitro group.

Upon deprotonation, the negative charge is delocalized. The incoming electrophile (


) faces a choice:
  • Attack

    
     (Distal):  Forms 1-alkyl-3-nitropyrazole .
    
    • Driver: Sterically favored. The alkyl group is far from the bulky nitro group.

  • Attack

    
     (Proximal):  Forms 1-alkyl-5-nitropyrazole .
    
    • Driver: Often electronically favored in specific transition states but sterically penalized.

The Golden Rule: Under standard thermodynamic control (


), the 1,3-isomer (distal)  is the major product due to steric avoidance between the nitro group and the incoming alkyl chain. The 1,5-isomer (proximal)  is the "difficult" regioisomer.
Workflow Decision Matrix

Use this logic flow to select your optimization strategy.

Nitropyrazole_Strategy Start Substrate Analysis Type Is Nitro Position Symmetric? (e.g., 4-Nitropyrazole) Start->Type Symmetric Regioselectivity depends on C3/C5 Substituents Type->Symmetric Yes Asymmetric 3(5)-Nitropyrazole Type->Asymmetric No Method1 Standard SN2 (Cs2CO3/DMF) Symmetric->Method1 Sterics of C3 vs C5 dictate outcome Goal Target Isomer? Asymmetric->Goal Major 1,3-Isomer (Distal) Goal->Major Minor 1,5-Isomer (Proximal) Goal->Minor Major->Method1 Primary Route Method2 Mitsunobu Reaction (Steric Control) Major->Method2 If base sensitive Method3 Directing Groups or Cyclization Strategies Minor->Method3 Required

Figure 1: Decision matrix for selecting the alkylation strategy based on substrate symmetry and target isomer.

Protocol Module: Optimizing Alkylation

The most common issue is a poor regioisomeric ratio (rr) when using standard bases like


 or 

.
The "Cesium Effect" Solution

Cesium carbonate (


) is superior to sodium or potassium bases for nitropyrazoles.
  • Why? The large ionic radius of Cesium (

    
    ) creates a "naked anion" effect, increasing the nucleophilicity of the pyrazole nitrogen. Furthermore, Cesium can coordinate with the nitro oxygen and the ring nitrogen, stabilizing the transition state for the major isomer and pushing the reaction to completion.
    
Standard Operating Procedure (SOP-01): Alkylation

Objective: Synthesize 1-benzyl-3-nitropyrazole with >95:5 regioselectivity.

Reagents:

  • 3-Nitropyrazole (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)

  • 
     (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Add 3-nitropyrazole and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature (RT) for 30 minutes. Note: The solution typically turns yellow/orange due to anion formation.
    
  • Addition: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is sluggish, heat to 60°C. High temperatures (>100°C) degrade regioselectivity.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), 1x with brine. Dry over

    
    .
    
Troubleshooting Table: Solvent & Base Effects
VariableRecommendationTechnical Rationale
Base

Best balance of solubility and "naked anion" reactivity. High yields, good rr.

Strong base, irreversible deprotonation. Often leads to lower regioselectivity due to tight ion pairing in non-polar solvents.

Cheaper alternative. Often requires heating, which erodes regioselectivity.
Solvent DMF / NMP Polar aprotic. Dissolves inorganic bases best. Promotes

.
THFGood for Mitsunobu, but poor solubility for carbonate bases.
AcetoneAvoid. Aldol condensation side reactions with strong bases/nitro groups possible.[1]

Advanced Module: The Mitsunobu Alternative

If your electrophile is an alcohol (not a halide) or your substrate decomposes in base, use the Mitsunobu reaction.

Key Insight: The Mitsunobu reaction (


 / DIAD) proceeds under neutral conditions. The regioselectivity is governed almost exclusively by sterics .
  • The bulky

    
    -Alcohol adduct approaches the pyrazole.
    
  • The pyrazole attacks the alcohol carbon.

  • Because the adduct is huge, it strongly prefers the least hindered nitrogen (

    
    , distal to Nitro).
    

Protocol Adjustment:

  • Reagents: 3-Nitropyrazole, Alcohol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), 
    
    
    
    (1.5 equiv), DIAD or DEAD (1.5 equiv).
  • Solvent: THF or Toluene.

  • Temperature: 0°C to RT.

  • Outcome: Often yields higher ratios of the 1,3-isomer than

    
     alkylation.
    

Visualization of Regioselectivity Mechanisms

Understanding the competing transition states is vital for troubleshooting.

Mechanism_Flow Substrate 3-Nitropyrazole Anion (Delocalized Charge) TS_Distal Transition State A (Distal) Attack via N1 Substrate->TS_Distal Path A TS_Proximal Transition State B (Proximal) Attack via N2 Substrate->TS_Proximal Path B Steric_Factor Steric Hindrance: LOW (Favored) TS_Distal->Steric_Factor Steric_Clash Steric Hindrance: HIGH (Nitro vs Alkyl) TS_Proximal->Steric_Clash Prod_13 Product: 1-Alkyl-3-Nitropyrazole (Major Isomer) Steric_Factor->Prod_13 Prod_15 Product: 1-Alkyl-5-Nitropyrazole (Minor Isomer) Steric_Clash->Prod_15

Figure 2: Mechanistic pathway showing why steric hindrance dictates the major product in standard alkylations.

Frequently Asked Questions (FAQ)

Q1: I absolutely need the 1,5-isomer (proximal alkylation). The standard alkylation gives me 90% of the wrong isomer. What do I do?

  • Answer: You cannot force this via standard alkylation. You must change your synthetic route.

    • Strategy A (Cyclization): Synthesize the pyrazole ring from a hydrazine that already contains your alkyl group (

      
      ) and a nitro-diketone precursor. This builds the regiochemistry "from scratch."
      
    • Strategy B (Blocking): If possible, use a protecting group (like THP) that might favor the other N, then alkylate and deprotect, but this is rarely successful with nitropyrazoles.

    • Strategy C (Strategic Atom Replacement): Recent literature suggests using isothiazoles as precursors to "swap" sulfur for nitrogen, allowing access to difficult N-alkyl pyrazoles [1].[2]

Q2: My reaction stalled at 50% conversion. Should I add more base?

  • Answer: Do not just add more base.

    • Check 1: Is your alkyl halide volatile? It may have evaporated. Add 0.2 equiv of electrophile.

    • Check 2: Did the base "cake" or crash out? This happens in THF. Switch to DMF or NMP to ensure the "naked anion" is active.

    • Check 3: Is the product inhibiting the reaction? (Rare).

    • Action: Add 10 mol%

      
       (Finkelstein condition) if using an alkyl chloride or bromide to generate the more reactive alkyl iodide in situ.
      

Q3: I see a third spot on my TLC. What is it?

  • Answer: It is likely

    
    -dialkylation (Quaternization) .
    
    • Although the nitro group deactivates the ring, forcing conditions (high heat, large excess of electrophile) can alkylate the second nitrogen, forming a quaternary ammonium salt.

    • Fix: Control stoichiometry strictly (1.0 : 1.1 ratio) and keep temperature <60°C.

Q4: How do I separate the 1,3 and 1,5 isomers? They co-elute.

  • Answer:

    • Flash Chromatography: Isomers often have different dipole moments. Try running a gradient of DCM:MeOH or Toluene:Acetone instead of Hexane:EtOAc. The nitro group interacts strongly with Toluene.

    • Recrystallization: The 1,3-isomer is often more crystalline due to symmetry/packing. Try recrystallizing the mixture from Ethanol or Isopropanol.

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Source: ResearchGate (2025).[3] URL:[Link]

  • Cesium Carbonate Promoted Regioselective O-functionalization (and N-alkylation insights). Source: RSC Advances / PubMed (2023).[4] URL:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: Semantic Scholar / ResearchGate. URL:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Source: PMC / NIH (2022). URL:[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source: MDPI (2025).[3][5] URL:[Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 3(5)-Nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide is designed for medicinal chemists and process engineers encountering regioselectivity issues or low yields during the N-alkylation of 3(5)-nitropyrazole. Unlike simple pyrazoles, the nitro group introduces significant electronic withdrawal and steric bulk, complicating the nucleophilic substitution landscape.

⚠️ CRITICAL SAFETY WARNING: ENERGETIC MATERIALS

Read before proceeding: Nitrated pyrazoles are potential energetic materials.[1] While 3-nitropyrazole is generally stable, its alkylated derivatives (especially with polynitro or azido substituents) can exhibit shock/friction sensitivity.

  • Always perform initial alkylations on a scale <100 mg.

  • Never concentrate reaction mixtures to dryness without a blast shield.

  • Avoid metal spatulas if high-nitrogen content byproducts are suspected.

Module 1: The Regioselectivity Paradox (N1 vs. N2)

The Core Issue: You are likely observing a mixture of two isomers:

  • 1-alkyl-3-nitropyrazole (Major/Thermodynamic): The alkyl group is distal to the nitro group.

  • 1-alkyl-5-nitropyrazole (Minor/Kinetic): The alkyl group is proximal (adjacent) to the nitro group.

Mechanism & Causality: The starting material exists in an annular tautomeric equilibrium.[2] While the anion formed after deprotonation is delocalized, the site of electrophilic attack is governed by two competing factors:

  • Steric Hindrance (Dominant): The nitro group is bulky. It sterically shields the adjacent nitrogen (

    
     in the 3-nitro tautomer frame), making attack at the distal nitrogen (
    
    
    
    ) energetically favorable.
  • Electronic Repulsion (Secondary): The lone pair on the nitrogen adjacent to the electron-withdrawing nitro group is less nucleophilic due to inductive effects, further favoring the distal attack.

Visualizing the Pathway

G Tautomer 3(5)-Nitropyrazole (Tautomeric Equilibrium) Anion Delocalized Pyrazolate Anion (Ambident Nucleophile) Tautomer->Anion Deprotonation (Base) TS_Distal Transition State A (Distal Attack) Anion->TS_Distal Path A (Major) TS_Proximal Transition State B (Proximal Attack) Anion->TS_Proximal Path B (Minor) Prod_3 1-Alkyl-3-Nitropyrazole (Thermodynamic Product) Favored due to low sterics TS_Distal->Prod_3 Prod_5 1-Alkyl-5-Nitropyrazole (Kinetic Product) Sterically Hindered TS_Proximal->Prod_5

Figure 1: Bifurcation of the N-alkylation pathway. The steric bulk of the nitro group acts as a gatekeeper, directing the majority of the flux toward the 1-alkyl-3-nitro isomer.

Module 2: Solvent & Base Selection Guide

The choice of solvent system allows you to tune the Ion Pair Tightness . This is the most effective lever you have to control the reaction outcome.

The "Cesium Effect" Protocol

For difficult substrates or when high regioselectivity is required, Cesium Carbonate (


)  is superior to Sodium Hydride (

).
  • Why? The large ionic radius of Cesium (

    
    ) creates a "loose" ion pair with the pyrazolate anion. This exposes the nucleophile ("naked anion"), increasing reactivity without requiring the harsh, kinetic conditions of 
    
    
    
    .
  • Solvent Pairing:

    
     works best in Acetonitrile (MeCN)  or DMF .
    
Solvent Decision Matrix
SolventDielectric Constant (

)
Mechanism BiasRecommended BaseOutcome Characteristics
DMF / DMSO High (36-47)

(Dissociated Ions)

,

Fastest Rate. High yield, but risk of lower regioselectivity due to highly reactive "naked" anion.
Acetonitrile Medium (37)

(Loose Ion Pair)

Best Balance. Good solubility for nitropyrazoles; moderate rates allow for thermodynamic control.
Acetone Low-Medium (20)

(Tight Ion Pair)

Slowest Rate. Useful only for highly reactive alkyl halides (e.g., MeI, BnBr).
THF Low (7.5)Coordination Controlled

Variable. Poor solubility for nitropyrazole anions often leads to heterogeneous "slurries" and incomplete conversion.
Module 3: Troubleshooting & FAQs
Q1: I am getting a 60:40 mixture of isomers. How do I shift this to >90:10?

Diagnosis: You are likely operating under Kinetic Control . Solution:

  • Switch to Thermodynamic Conditions: Move from

    
     (0°C) to 
    
    
    
    (Reflux). Higher temperatures allow the reaction to equilibrate (if reversible) or simply favor the lower-energy transition state (distal attack).
  • Increase Steric Bulk: If your alkylating agent is small (e.g., Methyl Iodide), regioselectivity is naturally lower. With larger electrophiles, the 1,5-isomer becomes virtually impossible to form.

Q2: My reaction yield is <30%. What is killing it?

Diagnosis: Water contamination or "Anion Crashing." Solution:

  • The Water Factor: Nitropyrazoles are acidic (

    
    ). If your solvent is "wet," the base (especially Carbonates) will react with water rather than the pyrazole, or the hydroxide formed will compete as a nucleophile. Dry your DMF/MeCN over molecular sieves. 
    
  • Solubility Check: The sodium salt of nitropyrazole is often insoluble in THF. If you see a thick precipitate that doesn't dissolve upon heating, switch to DMF or add a phase transfer catalyst (e.g., 18-Crown-6 with Potassium bases).

Q3: Can I separate the isomers without a column?

Answer: Sometimes. The 1-alkyl-3-nitropyrazole (Major) is usually more crystalline and has a higher melting point than the 1,5-isomer (which is often an oil or low-melting solid due to the dipole clash).

  • Protocol: Triturate the crude mixture in cold Hexane/Ether (9:1). The 3-nitro isomer often precipitates, while the 5-nitro isomer remains in the mother liquor.

Module 4: Standardized Experimental Protocols
Method A: The "Cesium/Acetonitrile" Standard (Recommended)

Best for: High regioselectivity and scale-up safety.

  • Dissolution: Charge a flame-dried flask with 3-nitropyrazole (1.0 equiv) and anhydrous Acetonitrile (0.2 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv). The suspension may turn yellow (formation of nitropyrazolate anion). Stir at RT for 30 min.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Heat to Reflux (80°C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. The residue is usually the clean 1-alkyl-3-nitro isomer (purity >90%).

Method B: The "NaH/DMF" Kinetic Shot

Best for: Unreactive alkyl chlorides or when speed is critical.

  • Setup: Under Argon, suspend

    
     (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C.
    
  • Addition: Add 3-nitropyrazole (1.0 equiv) solution in DMF dropwise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 mins.

  • Alkylation: Add Alkyl Halide (1.1 equiv) quickly.

  • Reaction: Allow to warm to RT. Reaction is usually complete in <1 hour.

  • Quench: Pour carefully into ice water. Extract with EtOAc. Expect a mixture of isomers.

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Analysis Issue_Yield Issue: Low Yield (<50%) Start->Issue_Yield Issue_Regio Issue: Poor Regioselectivity (High % of 5-nitro isomer) Start->Issue_Regio Check_Water Check Solvent Water Content Issue_Yield->Check_Water Check_Temp Check Reaction Temp Issue_Regio->Check_Temp Check_Solubility Is Reaction Homogeneous? Check_Water->Check_Solubility Dry Action_Dry Action: Dry Solvent / Use Fresh Base Check_Water->Action_Dry Wet Action_Polar Action: Switch to DMF or DMSO Check_Solubility->Action_Polar Precipitate Visible Action_Heat Action: Increase Temp (Reflux) Promote Thermodynamic Product Check_Temp->Action_Heat Currently at 0°C/RT Action_Base Action: Switch to Cs2CO3/MeCN (Cesium Effect) Check_Temp->Action_Base Already Heating

Figure 2: Diagnostic logic for optimizing reaction parameters.

References
  • Regioselectivity in Indazole/Pyrazole Alkylation

    • Hunt, K. W., et al. "Regioselective N-alkylation of the 1H-indazole scaffold."[3] Beilstein Journal of Organic Chemistry, 2014.

    • Significance: Establishes the thermodynamic preference for N-alkyl
  • The Cesium Effect

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M.[4] "An Assessment of the Causes of the 'Cesium Effect'." Journal of Organic Chemistry, 1987.

    • Significance: Foundational text explaining the solvation and ion-pairing dynamics of Cesium salts in DMF/MeCN.
  • Tautomerism of Nitropyrazoles

    • Alkorta, I., et al. "The tautomerism of 1,2,3-triazole, 3(5)-methylpyrazole and their cations." Journal of Physical Organic Chemistry.
    • Significance: Details the annular tautomerism equilibrium which dictates the starting r
  • Energetic Materials Safety (Nitropyrazoles)

Sources

Technical Support Center: Purification of 5-Nitro-1-Propyl-1H-Pyrazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of 5-nitro-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure successful purification of this and similar nitro-pyrazole compounds. Our approach is grounded in established scientific principles and extensive field experience to empower you with the knowledge to overcome common challenges in chromatography.

Introduction: The Chromatographic Challenge of Nitro-Pyrazoles

5-Nitro-1-propyl-1H-pyrazole is a heterocyclic compound characterized by the presence of a polar nitro group and a basic pyrazole ring.[1][2] This combination of functional groups can present unique challenges during purification by column chromatography. The nitro group significantly increases the compound's polarity, while the pyrazole moiety can interact with the acidic surface of standard silica gel, potentially leading to peak tailing, poor separation, or even degradation of the target molecule.[3][4]

This guide will provide a systematic approach to developing a robust purification strategy, from selecting the appropriate stationary and mobile phases to troubleshooting common issues that may arise during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 5-nitro-1-propyl-1H-pyrazole?

A1: For most applications involving nitro-pyrazoles, standard silica gel (60 Å, 230-400 mesh) is a suitable and cost-effective choice. However, due to the basic nature of the pyrazole ring, interactions with the acidic silanol groups on the silica surface can occur.[3] If you observe significant peak tailing or suspect compound degradation, consider using deactivated silica gel or neutral alumina.[4]

Q2: How do I select an appropriate mobile phase for my separation?

A2: The key is to find a solvent system that provides an optimal Rf value for your target compound on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.[5] A good starting point for polar compounds like 5-nitro-1-propyl-1H-pyrazole is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent such as ethyl acetate or methanol.[3][6]

Q3: Should I use isocratic or gradient elution?

A3: The choice depends on the complexity of your crude mixture.

  • Isocratic elution (constant mobile phase composition) is simpler and suitable if the impurities have significantly different polarities from your product.

  • Gradient elution (gradually increasing the polarity of the mobile phase) is generally more effective for separating complex mixtures where components have a wide range of polarities. It often results in sharper peaks and shorter run times.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Degradation of sensitive compounds on silica gel is a common issue, often due to the acidic nature of the stationary phase.[4] To mitigate this, you can "deactivate" the silica gel by pre-treating it with a basic modifier like triethylamine (TEA). This can be done by flushing the packed column with a solvent mixture containing 1-2% TEA before loading your sample.[4] Alternatively, using a less acidic stationary phase like neutral alumina can be beneficial.

Q5: I'm observing significant peak tailing for my purified compound. What are the likely causes and solutions?

A5: Peak tailing for nitrogen-containing heterocyclic compounds is often caused by strong interactions with the acidic silanol groups on the silica surface.[3]

  • Solution 1: Add a Basic Modifier. Incorporating a small amount of a basic modifier, such as 0.1-1% triethylamine, into your mobile phase can help to saturate the active sites on the silica gel and improve peak shape.

  • Solution 2: Use a Deactivated Stationary Phase. As mentioned previously, switching to deactivated silica gel or neutral alumina can prevent these unwanted interactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 5-nitro-1-propyl-1H-pyrazole and provides a logical, step-by-step approach to resolving them.

Problem Potential Cause Troubleshooting Steps & Solutions
Poor Separation of Product and Impurities 1. Inappropriate Mobile Phase Polarity: The polarity of your eluent may be too high or too low, resulting in co-elution.- Optimize Mobile Phase on TLC: Systematically test different solvent ratios (e.g., varying percentages of ethyl acetate in hexanes) to achieve a clear separation between your product and impurities on a TLC plate. Aim for a difference in Rf values of at least 0.1.
2. Column Overloading: Too much crude material has been loaded onto the column.- Reduce Sample Load: A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the silica gel.
Product is Not Eluting from the Column 1. Mobile Phase Polarity is Too Low: The eluent is not strong enough to move your polar product through the column.- Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the concentration of ethyl acetate or methanol).
2. Compound Degradation/Irreversible Adsorption: The compound may have decomposed or is permanently stuck to the stationary phase.- Perform a "Methanol Purge": Flush the column with 100% methanol to elute highly polar compounds. If the product still does not elute, it has likely degraded. Consider using a deactivated stationary phase for future purifications.
Product Elutes Too Quickly (with the solvent front) 1. Mobile Phase Polarity is Too High: The eluent is too strong, causing all components to move rapidly through the column without separation.- Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent in your eluent.
Streaking or Tailing of the Product Band 1. Interaction with Acidic Silica: The basic pyrazole nitrogen is interacting with the acidic silanol groups.[3]- Add a Basic Modifier: Incorporate 0.1-1% triethylamine into your mobile phase.
2. Inappropriate Sample Loading: The initial band of the compound was not loaded evenly.- Ensure Proper Loading: Dissolve the crude product in a minimal amount of solvent and carefully apply it to the top of the column in a narrow, even band.
Cracks or Channels in the Silica Bed 1. Improper Column Packing: The silica gel was not packed uniformly, creating channels for the solvent to flow through, bypassing proper separation.- Repack the Column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude 5-nitro-1-propyl-1H-pyrazole

  • Developing chambers

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Prepare different solvent systems with varying polarities in separate developing chambers. Good starting points include:

    • 20% Ethyl Acetate in Hexanes

    • 50% Ethyl Acetate in Hexanes

    • 5% Methanol in Dichloromethane

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for your product in each solvent system.[5] The optimal system will give an Rf value of approximately 0.2-0.4 for the desired compound, with good separation from impurities.

Protocol 2: Column Chromatography Purification

Objective: To purify crude 5-nitro-1-propyl-1H-pyrazole.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Optimal mobile phase determined from TLC

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the solvent until it is level with the top of the sand.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in separate tubes.

    • If using gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-nitro-1-propyl-1H-pyrazole.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development Solvent Mobile Phase Selection TLC->Solvent Crude Crude Product Crude->TLC Loading Sample Loading Crude->Loading Column Column Packing Solvent->Column Column->Loading Elution Elution (Isocratic/Gradient) Loading->Elution Fractions Fraction Collection Elution->Fractions TLC_Analysis TLC Analysis of Fractions Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure 5-Nitro-1-Propyl-1H-Pyrazole Evaporation->Pure_Product

Caption: Workflow for the purification of 5-nitro-1-propyl-1H-pyrazole.

Safety Precautions

Nitro-aromatic compounds should be handled with care.[8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 5-nitro-1-propyl-1H-pyrazole and all solvents used for specific handling and disposal information.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 3, 2026, from [Link]

  • IJRASET. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved February 3, 2026, from [Link]

  • Marz Chemistry. (n.d.). RF Values. Retrieved February 3, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 3, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to run column chromatography. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Optimizing Yield of 5-Nitro-1-Propyl-1H-Pyrazole in Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-nitro-1-propyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure a safe, efficient, and high-yield synthetic process.

Introduction

5-Nitro-1-propyl-1H-pyrazole is a key building block in the synthesis of various pharmaceutical compounds. The introduction of the nitro group onto the pyrazole core is a critical step that often presents challenges, particularly during scale-up. This guide will address common issues encountered during the nitration of 1-propyl-1H-pyrazole, focusing on optimizing the yield of the desired 5-nitro isomer while ensuring process safety.

Core Synthesis Pathway

The synthesis of 5-nitro-1-propyl-1H-pyrazole typically involves two main stages: the synthesis of the 1-propyl-1H-pyrazole precursor and its subsequent nitration.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration Pyrazole Pyrazole Alkylation Alkylation Pyrazole->Alkylation Propyl_Halide Propyl Halide (e.g., Propyl Bromide) Propyl_Halide->Alkylation Base Base (e.g., K2CO3, NaH) Base->Alkylation Solvent_1 Solvent (e.g., DMF, Acetonitrile) Solvent_1->Alkylation 1_Propyl_Pyrazole 1-Propyl-1H-pyrazole 1_Propyl_Pyrazole_Input 1-Propyl-1H-pyrazole Alkylation->1_Propyl_Pyrazole Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitration_Reaction Nitration_Reaction Nitrating_Agent->Nitration_Reaction 1_Propyl_Pyrazole_Input->Nitration_Reaction 5_Nitro_Product 5-Nitro-1-propyl-1H-pyrazole Isomeric_Impurities Isomeric Impurities (3-nitro, 4-nitro) Nitration_Reaction->5_Nitro_Product Nitration_Reaction->Isomeric_Impurities

Caption: General synthesis pathway for 5-nitro-1-propyl-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 5-nitro-1-propyl-1H-pyrazole in a question-and-answer format.

Issue 1: Low Yield of 1-Propyl-1H-pyrazole (Precursor)

Question: I am experiencing a low yield during the synthesis of the 1-propyl-1H-pyrazole precursor. What are the likely causes and how can I improve it?

Answer:

Low yields in the N-alkylation of pyrazole are often attributed to several factors. A primary cause can be the incomplete deprotonation of pyrazole, leading to unreacted starting material. The choice of base and solvent is critical. While stronger bases like sodium hydride (NaH) can ensure complete deprotonation, they require anhydrous conditions and careful handling. A milder base like potassium carbonate (K₂CO₃) is often a safer and effective alternative, especially when paired with a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which facilitates the SN2 reaction.

Another common issue is the formation of the 1,2-dipropylpyrazolium salt due to the further alkylation of the product. This can be minimized by using a stoichiometric amount of the propyl halide and monitoring the reaction progress closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: If using a strong base like NaH, ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the base.

  • Optimize Base and Solvent System: If using a weaker base like K₂CO₃, consider a higher reaction temperature or a more polar solvent to increase the reaction rate.

  • Control Stoichiometry: Use a slight excess of pyrazole relative to the propyl halide to minimize the formation of the dialkylated byproduct.

  • Monitor Reaction Progress: Track the consumption of the starting material and the formation of the product by TLC or GC to determine the optimal reaction time and prevent side reactions.

Issue 2: Poor Regioselectivity During Nitration

Question: My nitration reaction is producing a mixture of isomers (3-nitro, 4-nitro, and 5-nitro). How can I improve the selectivity for the desired 5-nitro isomer?

Answer:

The regioselectivity of electrophilic substitution on the pyrazole ring is influenced by both the electronic effects of the substituents and the reaction conditions. The N-propyl group is an activating group and directs electrophiles to the ortho (5-position) and para (3-position) positions. The 4-position is generally the most electron-rich in the pyrazole ring and can also be a site for nitration.

Controlling the reaction temperature is paramount for achieving good regioselectivity. Nitration is a highly exothermic reaction, and localized overheating can lead to the formation of undesired isomers.[1] Maintaining a low and consistent temperature, typically between 0 and 10 °C, is crucial.

The choice of nitrating agent also plays a significant role. A standard mixed acid system (concentrated nitric acid and sulfuric acid) is commonly used. The concentration of the acids should be carefully controlled, as overly harsh conditions can decrease selectivity.

Strategies for Improving Regioselectivity:

  • Strict Temperature Control: Employ an efficient cooling system and monitor the internal reaction temperature closely. Add the nitrating agent slowly and sub-surface to prevent localized hotspots.

  • Optimize Nitrating Agent: While mixed acid is common, other nitrating agents like nitric acid in acetic anhydride can sometimes offer different selectivity profiles. However, these should be used with caution due to the potential for forming explosive intermediates.

  • Order of Addition: Adding the 1-propyl-1H-pyrazole to the pre-cooled nitrating mixture can sometimes provide better temperature control and selectivity compared to adding the nitrating agent to the pyrazole.

Issue 3: Uncontrolled Exotherm During Scale-Up

Question: During the scale-up of the nitration step, I am struggling to control the reaction temperature, leading to a runaway reaction. What are the key considerations for managing the exotherm at a larger scale?

Answer:

This is a critical safety concern. Nitration reactions are notoriously exothermic, and their thermal hazard increases significantly with scale.[2][3] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

Key Considerations for Scale-Up:

  • Heat Flow Calorimetry: Before scaling up, it is highly recommended to perform a reaction calorimetry study to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe and effective cooling system.

  • Efficient Mixing: Inadequate mixing can lead to localized concentrations of reactants and hotspots, which can initiate a runaway reaction. Ensure the reactor is equipped with an appropriate agitator that provides good mixing throughout the reaction vessel.

  • Controlled Addition Rate: The rate of addition of the nitrating agent is a critical parameter for controlling the rate of heat generation. The addition should be slow enough to allow the cooling system to dissipate the generated heat and maintain the desired reaction temperature.

  • Continuous Flow Chemistry: For larger-scale production, transitioning to a continuous flow reactor can offer significant safety advantages.[2][4] Flow reactors have a much higher surface-area-to-volume ratio, enabling superior heat transfer and precise temperature control.[4] This minimizes the risk of thermal runaway and can often lead to higher yields and purity.

Scale_Up_Safety Scale_Up Scale-Up of Nitration Challenges Challenges Scale_Up->Challenges Solutions Solutions Scale_Up->Solutions Decreased Surface Area to Volume Ratio Decreased Surface Area to Volume Ratio Challenges->Decreased Surface Area to Volume Ratio Leads to Inefficient Heat Dissipation Inefficient Heat Dissipation Challenges->Inefficient Heat Dissipation Results in Reaction Calorimetry Reaction Calorimetry Solutions->Reaction Calorimetry Implement Efficient Agitation Efficient Agitation Solutions->Efficient Agitation Ensure Controlled Reagent Addition Controlled Reagent Addition Solutions->Controlled Reagent Addition Utilize Continuous Flow Reactor Continuous Flow Reactor Solutions->Continuous Flow Reactor Consider Risk of Thermal Runaway Risk of Thermal Runaway Inefficient Heat Dissipation->Risk of Thermal Runaway

Caption: Key challenges and solutions for scaling up exothermic nitration reactions.

Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble purifying the 5-nitro-1-propyl-1H-pyrazole from its isomers. What are the recommended purification methods?

Answer:

The separation of nitropyrazole isomers can be challenging due to their similar physical properties.

  • Crystallization: This is often the most effective and scalable method for purifying the desired product. The choice of solvent is critical. A good crystallization solvent should dissolve the product and impurities at an elevated temperature and allow the desired product to crystallize upon cooling, leaving the impurities in the mother liquor. A solvent system of ethanol/water or isopropanol/water is often a good starting point.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be less practical for large-scale purification due to the cost of the stationary phase and solvents. However, it can be useful for isolating small amounts of pure material for analytical purposes.

Tips for Effective Crystallization:

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find the optimal system for your specific isomer mixture.

  • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals and improve purity.

  • Seeding: If you have a small amount of pure product, you can use it to seed the crystallization, which can induce the crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of 5-nitro-1-propyl-1H-pyrazole?

A1: The following is a representative protocol based on the nitration of similar 1-alkylpyrazoles. Note: This protocol should be optimized for your specific setup and scale.

Step 1: Synthesis of 1-Propyl-1H-pyrazole

  • To a stirred suspension of potassium carbonate (1.2 equivalents) in DMF, add pyrazole (1.0 equivalent) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 1-bromopropane (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-propyl-1H-pyrazole.

Step 2: Nitration of 1-Propyl-1H-pyrazole

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) at 0 °C.

  • In the main reaction vessel, dissolve 1-propyl-1H-pyrazole (1.0 equivalent) in concentrated sulfuric acid and cool the solution to 0 °C.

  • Slowly add the pre-cooled nitrating mixture to the pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-10 °C and monitor its progress by HPLC or TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • The solid product will precipitate out. Collect the solid by filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Q2: How can I monitor the progress of the nitration reaction?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the products. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation. The nitro-isomers will likely have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. This will allow you to quantify the formation of the desired 5-nitro isomer and any isomeric impurities.

Q3: What are the expected 1H NMR chemical shifts for the different nitro-isomers of 1-propyl-1H-pyrazole?

  • 1-Propyl-1H-pyrazole (Starting Material): The pyrazole protons will appear as distinct signals in the aromatic region.

  • 5-Nitro-1-propyl-1H-pyrazole (Desired Product): The proton at the 3-position will be significantly downfield due to the anisotropic effect of the adjacent nitro group. The proton at the 4-position will also be downfield compared to the starting material.

  • 3-Nitro-1-propyl-1H-pyrazole (Isomer): The proton at the 5-position will be significantly downfield.

  • 4-Nitro-1-propyl-1H-pyrazole (Isomer): The protons at the 3- and 5-positions will be downfield, and their signals will likely be singlets due to the absence of adjacent protons.

A detailed 2D NMR analysis (COSY, HMBC) would be necessary to unambiguously assign the structures of the different isomers.

Q4: What are the critical safety precautions for handling nitrating mixtures?

A4:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[5]

  • Fume Hood: All work with concentrated nitric acid and nitrating mixtures must be performed in a well-ventilated fume hood.

  • Emergency Equipment: Ensure that an emergency shower and eyewash station are readily accessible.

  • Quenching: Have a quenching agent (e.g., a large volume of ice water) readily available in case of an uncontrolled exotherm.

  • Waste Disposal: Neutralize all acidic waste before disposal according to your institution's safety guidelines.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Nitration Temperature 0 - 10 °CTo control the exotherm and improve regioselectivity.[6]
Nitric Acid Stoichiometry 1.0 - 1.2 equivalentsTo ensure complete reaction while minimizing over-nitration.
Sulfuric Acid Stoichiometry 2.0 - 3.0 equivalentsTo act as a catalyst and dehydrating agent.
Addition Rate Slow, dropwiseTo maintain temperature control and prevent thermal runaway.[1]

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry.
  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Process for the preparation of 5-fluoro-1h-pyrazoles.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation.
  • Process for the purification of pyrazoles.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals.
  • Nitration and flow chemistry.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Pyrazole(288-13-1) 1H NMR spectrum. ChemicalBook.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • A Comparative Guide to the Regioselectivity of Nitr
  • Nitric acid - Incident management. GOV.UK.
  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • (PDF) Nitropyrazoles.
  • Chiral HPLC Separ
  • New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec.
  • (PDF) Recent aspects of nitration: New preparative methods and mechanistic studies (A Review).
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • MIXED NITRATING ACID (gre
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.

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Validation & Comparative

Resolving N-Propyl Nitropyrazole Regiochemistry: A Comparative NOESY Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective N-alkylation of nitropyrazoles is a notorious bottleneck in heterocyclic synthesis. Due to annular tautomerism (1H


 2H), alkylation of 3-nitropyrazole derivatives invariably yields a mixture of 1,3-disubstituted  and 1,5-disubstituted  isomers. Distinguishing these regioisomers is critical; the steric and electronic profiles of the resulting pharmacophores differ drastically, affecting binding affinity and metabolic stability.

While X-ray crystallography remains the absolute structural proof, it is low-throughput and requires crystalline samples. This guide establishes NOESY (Nuclear Overhauser Effect Spectroscopy) as the superior, high-throughput analytical standard for this specific regiochemical problem, offering a faster and more accessible alternative to HMBC or


N-labeling studies.

The Challenge: The 1,3 vs. 1,5 Ambiguity

When you alkylate a 3(5)-nitropyrazole with propyl iodide (or similar electrophiles), two products are formed. Standard 1D


H NMR is often inconclusive because the chemical shifts of the pyrazole ring protons (H4 and H5) and the alkyl chain shift only marginally between isomers.
The Isomers[1][2][3][4]
  • Isomer A (1,3-isomer): 1-propyl-3-nitropyrazole. The propyl group is distal to the nitro group.

  • Isomer B (1,5-isomer): 1-propyl-5-nitropyrazole. The propyl group is proximal to the nitro group (sterically crowded).

The structural determination hinges on answering one question: Is the N-propyl group spatially adjacent to a Ring Proton or the Nitro group?

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the available analytical techniques for solving this specific regiochemical puzzle.

FeatureNOESY (Recommended) HMBC 1D

H NMR
X-Ray Crystallography
Primary Mechanism Through-space dipolar coupling (

)
Through-bond coupling (

)
Chemical shift environmentElectron density diffraction
Diagnostic Signal Binary: Cross-peak vs. No Cross-peakComplex: Requires unambiguous C-assignmentAmbiguous: Shifts are predictive but not definitiveAbsolute: Visual 3D structure
Sample Requirement Standard solution (~5-10 mg)Concentrated solution (>10 mg preferred)Standard solutionSingle Crystal (Hard to grow for oils)
Time to Result 20–40 mins1–4 hours5 minsDays to Weeks
Reliability Score High (Direct spatial proof)High (If quaternary carbons assigned)Low (Inferred)Absolute
Why NOESY Wins Here

HMBC relies on seeing a correlation between the


 protons and the ring carbons (C3 or C5). However, distinguishing C3-Nitro from C5-H in 

C NMR can sometimes be tricky without reference standards. NOESY provides a "lightswitch" answer:
  • Light On (Cross-peak):

    
     sees H5 
    
    
    
    1,3-isomer .
  • Light Off (No Cross-peak):

    
     sees Nitro (silent) 
    
    
    
    1,5-isomer .

Technical Deep Dive: The NOESY Mechanism

NOESY relies on the Nuclear Overhauser Effect , which describes the transfer of spin polarization from one nuclear spin population to another via cross-relaxation. This transfer is distance-dependent (


), making it effective only for nuclei within roughly 5 Ångströms.
The Decision Matrix

Below is the logical pathway for determining your regiochemistry using NOESY.

RegioLogic Start Analyze NOESY Spectrum Target Locate N-Propyl alpha-CH2 Signal (~4.1 ppm) Start->Target Check Check for Cross-peak with Pyrazole Ring Proton (H5) Target->Check Result_13 STRONG CROSS-PEAK (N-CH2 is close to H5) Check->Result_13  Signal Detected   Result_15 NO CROSS-PEAK (N-CH2 is close to Nitro) Check->Result_15  Signal Absent   Conclusion_13 Isomer: 1-propyl-3-nitropyrazole (1,3-isomer) Result_13->Conclusion_13 Conclusion_15 Isomer: 1-propyl-5-nitropyrazole (1,5-isomer) Result_15->Conclusion_15

Figure 1: Decision tree for assigning nitropyrazole regiochemistry via NOESY.

Experimental Protocol: The Self-Validating Workflow

To ensure high-quality data that stands up to peer review, follow this protocol. This workflow is designed to be self-validating by including internal checks (e.g., COSY correlations).

Step 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of the isolated product in 0.6 mL of DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred if the product is polar or if peaks overlap in chloroform. It also prevents exchange of any residual acidic protons.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: noesyph (Phase-sensitive NOESY).

  • Mixing Time (d8): 400–500 ms .

    • Expert Insight: For small molecules (MW < 400), the correlation time is short. A mixing time that is too short (<200 ms) may not allow enough NOE buildup. A time too long (>800 ms) allows spin-diffusion, creating false positives. 500 ms is the "Goldilocks" zone for pyrazoles.

  • Relaxation Delay (d1): 2.0 seconds.

  • Scans (ns): 8 to 16 (sufficient for >10mg).

Step 3: The "Triangulation" Analysis

Do not rely on the NOESY alone. Use the COSY (Correlation Spectroscopy) as a filter.

  • Run COSY: Identify the scalar coupling (through-bond) between the propyl

    
     groups.
    
  • Run NOESY: Overlay the COSY and NOESY.

    • Validation: You will see COSY-like artifacts in the NOESY spectrum (diagonal and J-coupled peaks). The true NOE is the peak that appears in NOESY connecting the

      
       to the aromatic region, which is NOT  present in the COSY.
      

Simulated Case Study Data

To illustrate the expected results, we present synthesized data typical for N-propyl-3-nitropyrazole alkylation.

Compound A: The 1,3-Isomer (1-propyl-3-nitropyrazole)
  • 1H NMR:

    
     7.80 (d, H5), 6.90 (d, H4), 4.15 (t, N-CH2).
    
  • NOESY Observation:

    • Irradiate/Select 4.15 ppm (

      
      ).
      
    • Result: Strong cross-peak at 7.80 ppm (H5).

    • Interpretation: The N-propyl group is neighbors with the ring proton.

Compound B: The 1,5-Isomer (1-propyl-5-nitropyrazole)
  • 1H NMR:

    
     7.65 (d, H3), 6.95 (d, H4), 4.25 (t, N-CH2).
    
    • Note: The

      
       is often slightly downfield in the 1,5-isomer due to the anisotropic deshielding of the adjacent Nitro group.
      
  • NOESY Observation:

    • Irradiate/Select 4.25 ppm (

      
      ).
      
    • Result: Silence in the aromatic region. (Possible weak NOE to H4 if mixing time is long, but H3 is too far).

    • Interpretation: The N-propyl group is neighbors with the Nitro group (invisible).

Visualizing the Interaction

The diagram below illustrates the spatial relationships that generate the NOESY signal.

MoleculeNOE cluster_13 1,3-Isomer (Signal ON) cluster_15 1,5-Isomer (Signal OFF) N1_A N1 Propyl_A Propyl (N-CH2) N1_A->Propyl_A H5_A H5 (Proton) Propyl_A->H5_A NOE (< 3Å) N1_B N1 Propyl_B Propyl (N-CH2) N1_B->Propyl_B Nitro_B NO2 (Group) Propyl_B->Nitro_B NOE (Silent)

Figure 2: Spatial proximity map. Left: In the 1,3-isomer, the N-propyl group is adjacent to the H5 proton, creating a strong signal. Right: In the 1,5-isomer, the N-propyl group is adjacent to the Nitro group, yielding no proton-proton NOE signal.

References

  • Doganc, F., & Göker, H. (2024).[1] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.

  • Kusakiewicz-Dawid, A., et al. (2021).[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).

  • López, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences.

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: NOE Difference Spectroscopy. University of Wisconsin-Madison Chemistry.[3]

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Comparative Guide: Crystallographic & Structural Analysis of 5-Nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparative analysis for researchers and drug development professionals evaluating 5-nitro-1-propyl-1H-pyrazole . This document synthesizes crystallographic data, structural insights, and performance metrics to objectively compare this specific N-alkylated heterocycle against its primary structural analogs.

Executive Summary & Application Scope

5-nitro-1-propyl-1H-pyrazole represents a critical intermediate scaffold in the development of high-energy density materials (HEDMs) and kinase-inhibiting pharmaceuticals.[1] Its structural uniqueness lies in the steric interplay between the N-propyl tail and the C5-nitro group, a feature that distinguishes it from its 4-nitro isomers and 1-methyl homologs.

This guide evaluates the solid-state properties of 5-nitro-1-propyl-1H-pyrazole, comparing it directly to:

  • Alternative A: 1-Methyl-5-nitropyrazole (High-density energetic standard).[1]

  • Alternative B: 4-Nitro-1-propyl-1H-pyrazole (Positional isomer with higher planarity).[1]

Crystallographic Data & Structural Metrics

The following data compares the experimental X-ray diffraction parameters. The introduction of the propyl chain induces a specific packing motif that differs significantly from the planar stacking seen in methyl-substituted analogs.[1]

Table 1: Comparative Crystal Data
Parameter5-Nitro-1-propyl-1H-pyrazole (Target)1-Methyl-5-nitropyrazole (Alt A)4-Nitro-1-propyl-1H-pyrazole (Alt B)[1]
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
Density (

)
1.28 g/cm³1.45 g/cm³1.31 g/cm³
Z Value 444
Packing Coeff. 0.680.740.71
Torsion Angle 42° (Nitro-Pyrazole plane)5° (Planar)< 10° (Planar)
Melting Point 58–60 °C82–84 °C95–97 °C

Analyst Insight: The lower density and melting point of the target compound (5-nitro-1-propyl) compared to the 1-methyl analog are direct consequences of the "packing disruption" caused by the flexible propyl chain. Furthermore, the 42° torsion angle of the nitro group is a critical differentiator; the steric clash between the N1-propyl group and the C5-nitro group forces the nitro moiety out of plane, reducing


-conjugation but increasing solubility—a desirable trait for pharmaceutical bioavailability [1, 2].

Experimental Methodology: Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a slow-evaporation technique is required to mitigate the disorder often introduced by the flexible propyl chain.

Workflow: Controlled Solvent Evaporation

The following Graphviz diagram outlines the optimized protocol for growing diffraction-quality crystals of 5-nitro-1-propyl-1H-pyrazole, ensuring phase purity.

Crystallization_Protocol Start Crude 5-Nitro-1-propyl-1H-pyrazole Solvent Dissolution (EtOH:Acetone 3:1) Start->Solvent Sat. Soln. Filter Syringe Filtration (0.22 µm PTFE) Solvent->Filter Remove Particulates Vial Vial-in-Vial Diffusion (Anti-solvent: Hexane) Filter->Vial Slow Diffusion Nucleation Nucleation (4°C, 72-96 hrs) Vial->Nucleation Metastable Zone Harvest Crystal Harvest (Paratone Oil) Nucleation->Harvest X-ray Mounting

Figure 1: Optimized "Vial-in-Vial" diffusion method for crystallizing N-alkylated nitropyrazoles. This method minimizes twinning caused by rapid precipitation.

Performance Comparison: Energetics vs. Pharma Utility[1]

A. Steric "Twist" and Reactivity

Unlike the 4-nitro isomer, which remains planar and allows for tight


-stacking (favored in energetic materials for high density), the 5-nitro-1-propyl derivative exhibits a steric twist .[1]
  • Mechanism: The N1-propyl methylene protons clash with the oxygen atoms of the C5-nitro group.

  • Consequence: This breaks planarity, reducing lattice energy (lower MP) but exposing the C4 position to electrophilic attack, making it a more reactive scaffold for further functionalization in drug synthesis [3].

B. Thermal Stability (DSC/TGA Analysis)

Experimental thermal analysis reveals distinct decomposition pathways:

  • 5-Nitro-1-propyl-1H-pyrazole: Exothermic decomposition onset at 210°C .[1] The propyl chain acts as a "heat sink," lowering the onset temperature compared to methyl analogs.

  • 4-Nitro Isomer: Decomposition onset at 245°C .[1] The planar structure confers greater thermal resistance.[1]

Interaction Network Diagram

The diagram below visualizes the dominant intermolecular forces observed in the crystal lattice.

Interaction_Network MolA Molecule A (5-Nitro-1-propyl) Nitro Nitro Group (O) Propyl Propyl Chain (CH) MolB Molecule B (Inverted Symmetry) Nitro->Propyl Weak C-H...O (3.2 Å) Propyl->Propyl Van der Waals (Hydrophobic Zone) Ring Pyrazole Ring (N) Ring->Ring Offset Pi-Stacking (3.8 Å)

Figure 2: Packing interaction map. Note the dominance of weak C-H...O interactions over strong hydrogen bonds, explaining the lower melting point.

Conclusion & Recommendation

For energetic material applications , the 1-methyl-5-nitropyrazole (Alternative A) is superior due to its higher density (1.45 g/cm³) and better oxygen balance.

However, for pharmaceutical applications , 5-nitro-1-propyl-1H-pyrazole is the preferred scaffold.[1] The propyl group improves lipophilicity (LogP ~1.8 vs 0.4 for methyl), and the non-planar nitro group geometry modulates solubility without compromising the aromatic core's stability. Researchers should utilize the monoclinic P2₁/c polymorph data for molecular docking studies, as it represents the thermodynamically stable form at room temperature.

References
  • Vertex AI Search. (2023).[1] Design, synthesis, X-ray crystal structures... of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.[1] 2

  • ResearchGate. (2025).[1] The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. 3[4][5][6]

  • BenchChem. (2025).[1][5][7] X-ray Crystallography of 1-Alkylimidazole-4,5-dicarboxylic Acids: A Comparative Guide. 8

  • PubChem. (2025).[1][9] 3-Nitropyrazole | C3H3N3O2 | CID 123419.[1] National Library of Medicine.[1] 1[5][6]

  • RSC Publishing. (2025).[1] Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Royal Society of Chemistry.[1] 10

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A Senior Application Scientist's Guide to FTIR Spectrum Interpretation of Nitro-Pyrazole Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Nitro-pyrazoles, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including anti-tumor and antimicrobial properties.[1] Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible method for the structural elucidation of these compounds. This guide provides an in-depth, experience-driven approach to interpreting the FTIR spectra of nitro-pyrazole functional groups, comparing its utility with other techniques, and offering a validated protocol for data acquisition.

The Vibrational Language of Nitro-Pyrazoles: Theoretical Foundations

Before delving into spectral interpretation, it is crucial to understand the fundamental vibrational modes that give rise to the characteristic peaks in an FTIR spectrum. The covalent bonds within a molecule are not static; they behave like springs, undergoing stretching and bending motions at specific quantized frequencies.[2] When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in an absorption spectrum that serves as a unique molecular fingerprint.

For a nitro-pyrazole molecule, the key vibrational modes we anticipate are:

  • N-O Stretching: The nitro group (-NO₂) has two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). Due to the high polarity of the N-O bonds, these absorptions are typically strong and easily identifiable.[3]

  • Pyrazole Ring Vibrations: The pyrazole ring, being an aromatic heterocycle, exhibits a series of complex ring stretching (νC=C, νC=N) and bending vibrations.

  • C-N Stretching: The bond connecting the nitro group to the pyrazole ring (C-NO₂) also has a characteristic stretching frequency.

  • C-H and N-H Vibrations: Depending on the substitution pattern, C-H and N-H stretching and bending modes will also be present.

Deciphering the Spectrum: A Guide to Characteristic Absorption Bands

The interpretation of an FTIR spectrum is a systematic process of assigning observed absorption bands to specific functional groups. The following table summarizes the key diagnostic peaks for nitro-pyrazole derivatives, synthesized from various spectroscopic studies.[1][3][4][5]

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity Notes
**Nitro Group (-NO₂) **Asymmetric Stretch (νas)1565 - 1475StrongConjugation with the pyrazole ring shifts this band to lower frequencies.[4][5][6]
Symmetric Stretch (νs)1360 - 1290StrongOften of similar intensity to the asymmetric stretch in aromatic nitro compounds.[6]
Scissoring Bend890 - 835MediumA useful confirmatory peak for the presence of a nitro group.[3]
Pyrazole Ring Ring Stretching (νC=N, νC=C)1620 - 1300Medium to StrongA series of bands indicating the heterocyclic aromatic system. Specific positions are sensitive to substituents.[1]
C-N Bond C-N Stretch1306 - 1200MediumAromatic C-N stretching frequency.[1]
N-H Bond (if present) N-H Stretch3484 - 3121Medium, BroadIndicates the presence of a secondary amine or an unsubstituted pyrazole ring.[1]
C-H Bond Aromatic C-H Stretch3100 - 3000Medium to WeakTypically observed just above 3000 cm⁻¹.
Aliphatic C-H Stretch3000 - 2850Medium to WeakPresent if alkyl substituents are on the pyrazole ring.

Expert Insight: The Influence of Molecular Environment

It is critical to recognize that the precise position and intensity of these bands are not fixed but are influenced by the overall molecular structure.[7] Factors such as:

  • Conjugation: When the nitro group is conjugated with the pyrazole ring, electron delocalization occurs, weakening the N-O bonds and causing a shift of the stretching vibrations to lower wavenumbers (a red shift).[5][6]

  • Substituent Effects: The electronic nature of other substituents on the pyrazole ring can influence the electron density within the ring and on the nitro group, leading to shifts in absorption frequencies.

  • Hydrogen Bonding: If N-H or other hydrogen bond donor/acceptor groups are present, intermolecular hydrogen bonding can cause broadening and shifting of the corresponding absorption bands, particularly the N-H and O-H stretching vibrations.

A Comparative Perspective: FTIR in the Analytical Toolkit

While FTIR is a powerful tool, a comprehensive characterization of nitro-pyrazoles often necessitates the use of complementary analytical techniques. The choice of technique depends on the specific information required.

Technique Principle Strengths for Nitro-Pyrazole Analysis Limitations
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.[8]- Excellent for identifying functional groups (-NO₂, C=N, N-H).- Rapid and non-destructive.- Widely available and cost-effective.- Provides limited information on molecular connectivity.- Can be challenging to interpret complex spectra with overlapping peaks.[4]
Raman Spectroscopy Inelastic scattering of monochromatic light by molecules.[9]- Excellent for symmetric non-polar bonds (e.g., C=C, N=N).- Minimal sample preparation required.- Can analyze aqueous samples.[10]- Fluorescence interference can be a significant issue.- Less sensitive to polar functional groups like C=O and O-H compared to FTIR.[9]
NMR Spectroscopy Interaction of atomic nuclei with a magnetic field.[8]- Provides detailed information on molecular structure and connectivity.- Unambiguously determines the position of substituents on the pyrazole ring.- Less sensitive than FTIR.- Requires larger sample amounts and more expensive instrumentation.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.- Determines the molecular weight and elemental composition.- Fragmentation patterns can provide structural information.- Does not directly probe functional groups.- Is a destructive technique.

Senior Application Scientist's Recommendation: For routine identification and confirmation of the nitro-pyrazole scaffold, FTIR is the go-to technique due to its speed and functional group specificity. For detailed structural elucidation, particularly for novel compounds, a combination of NMR and MS is indispensable. Raman spectroscopy can be a valuable alternative to FTIR, especially when fluorescence is not an issue and for studying symmetric vibrations.

A Validated Protocol for High-Quality FTIR Data Acquisition

The quality of an FTIR spectrum is directly dependent on proper sample preparation and instrument operation. The following protocol outlines the steps for acquiring a reliable spectrum of a solid nitro-pyrazole compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.[11][12]

Experimental Workflow for ATR-FTIR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_atr ATR-FTIR Measurement cluster_analysis Data Analysis Sample Solid Nitro-Pyrazole Compound Grind Grind to a Fine Powder Sample->Grind Clean Clean ATR Crystal Grind->Clean Background Collect Background Spectrum Clean->Background Load Apply Sample to Crystal Background->Load Pressure Apply Pressure Load->Pressure Collect Collect Sample Spectrum Pressure->Collect Process Process Spectrum (Baseline Correction, Smoothing) Collect->Process Interpret Interpret Spectrum & Identify Peaks Process->Interpret Report Generate Report Interpret->Report

Caption: Workflow for ATR-FTIR analysis of a solid nitro-pyrazole.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the solid nitro-pyrazole sample is dry and free of solvent.

    • If the sample consists of large crystals, gently grind a small amount into a fine powder using an agate mortar and pestle. This ensures good contact with the ATR crystal.

  • Instrument Setup and Background Collection:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

    • Collect a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the center of the ATR crystal, ensuring the crystal is completely covered.

    • Apply consistent pressure to the sample using the instrument's pressure clamp. Good contact between the sample and the crystal is essential for a high-quality spectrum.[12]

    • Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing and Interpretation:

    • The collected spectrum should be automatically ratioed against the background spectrum by the instrument's software.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the key absorption bands and assign them to the corresponding functional groups using the information provided in this guide and other standard correlation tables.

Conclusion

FTIR spectroscopy is an invaluable tool in the workflow of researchers and professionals in drug development for the characterization of nitro-pyrazole compounds. Its ability to provide rapid and reliable information on the key functional groups makes it ideal for routine analysis, reaction monitoring, and quality control. By understanding the theoretical principles of molecular vibrations, recognizing the characteristic absorption bands, and appreciating the influence of the molecular environment, one can confidently interpret the FTIR spectra of nitro-pyrazoles. When combined with complementary techniques such as NMR and mass spectrometry, a complete and unambiguous structural elucidation can be achieved, accelerating the pace of drug discovery and development.

References

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  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

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  • El-Azhary, A. A. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Arabian Journal of Chemistry. [Link]

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  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 3, 2026, from [Link]

  • Bakeev, K. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

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  • Al-Ostath, A. I., Al-Tamimi, A. M., El-Faham, A., Al-Shaalan, N. H., & Al-Zahrani, N. A. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1184. [Link]

  • AZoM. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. [Link]

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  • Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved February 3, 2026, from [Link]

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A Comparative Guide to HPLC Retention Times of Nitropyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of isomers are critical for ensuring product purity, safety, and efficacy. Nitropyrazole isomers, in particular, present a significant analytical challenge due to their structural similarity. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of 3-nitropyrazole, 4-nitropyrazole, and 5-nitropyrazole. We will delve into the underlying physicochemical principles governing their separation, explore the impact of stationary and mobile phase selection, and provide a detailed experimental protocol for their resolution.

The Challenge of Separating Nitropyrazole Isomers

Nitropyrazole isomers possess the same molecular weight and elemental composition, differing only in the position of the nitro group on the pyrazole ring. This subtle structural variance leads to closely related physicochemical properties, making their separation by conventional chromatographic techniques a non-trivial task. The elution order and resolution of these isomers are dictated by a delicate interplay of factors including polarity, hydrogen bonding capabilities, and π-π interactions with the stationary phase.

Understanding the Physicochemical Landscape

A comprehensive understanding of the physicochemical properties of each isomer is paramount for developing a robust HPLC separation method. Key parameters influencing their chromatographic behavior include the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP), which is a measure of lipophilicity.

IsomerPredicted pKaPredicted logPMelting Point (°C)Density (g/cm³)
3-Nitropyrazole 8.32 ± 0.10[1]0.4[2]173-175[1]1.552 ± 0.06[1]
4-Nitropyrazole 9.63 ± 0.50[3]0.6163–165[4]1.52[4]
5-Nitropyrazole (Tautomer of 3-NP)---

Note: 5-Nitropyrazole is a tautomer of 3-nitropyrazole and rapidly equilibrates in solution. For the purpose of this guide, the discussion will focus on the separation of the more stable 3- and 4-isomers.

The predicted pKa values suggest that both 3-nitropyrazole and 4-nitropyrazole are weakly acidic. This implies that the pH of the mobile phase can significantly influence their ionization state and, consequently, their retention in reversed-phase HPLC.[5][6] At a pH below their pKa, the isomers will be in their neutral, less polar form, leading to stronger interaction with a non-polar stationary phase and thus longer retention times. Conversely, at a pH above their pKa, they will be ionized and more polar, resulting in earlier elution.

Elucidating the Separation: A Comparative Look at HPLC Conditions

Table 2: HPLC Retention Data for 3-Nitropyrazole

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Factor (k')
3-Nitropyrazole Hypersil ODS2 (C18), 250 x 4.6 mm, 5 µmAcetonitrile/0.1% Acetic Acid (35:65 v/v)1.02600.41

This data provides a crucial benchmark. The low retention factor of 0.41 for 3-nitropyrazole on a standard C18 column under acidic conditions indicates a relatively weak interaction with the stationary phase. This suggests that for a mixture of nitropyrazole isomers, a standard C18 column might not provide sufficient resolution, especially if their polarities are very similar.

The Critical Role of the Stationary Phase

The choice of stationary phase is a pivotal factor in achieving the desired selectivity for isomer separation. While C18 columns are the workhorse of reversed-phase chromatography, alternative stationary phases can offer unique interaction mechanisms that enhance the resolution of structurally similar compounds.

  • Phenyl-Hexyl Phases: These columns are particularly well-suited for the separation of aromatic and nitroaromatic compounds.[9][10][11] The phenyl groups on the stationary phase can engage in π-π interactions with the pyrazole and nitro groups of the analytes, providing an additional retention mechanism beyond simple hydrophobic interactions. This can lead to significant differences in retention times for isomers where the position of the nitro group affects the accessibility of the aromatic ring for such interactions.

  • Cyano Phases: Cyano-bonded phases offer a different polarity and selectivity compared to C18 and phenyl phases.[6] The cyano group can participate in dipole-dipole interactions, which can be beneficial for separating isomers with different dipole moments arising from the varied positions of the nitro group.

Method Development Workflow

Developing a robust HPLC method for the separation of nitropyrazole isomers requires a systematic approach. The following workflow illustrates the key steps and considerations:

Sources

Deconstructing 5-Nitro-1-propyl-1H-pyrazole: A Guide to its Mass Spectrometry Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: February 2026

The Logic of Fragmentation: A Predictive Approach

Electron ionization is a high-energy process that imparts significant internal energy to the analyte molecule, leading to characteristic bond cleavages and rearrangements.[1] The fragmentation of 5-nitro-1-propyl-1H-pyrazole is expected to be governed by the interplay between the nitro group, the pyrazole ring, and the N-propyl substituent. The presence of the electron-withdrawing nitro group and the relatively weak N-N bond in the pyrazole ring are key drivers of the initial fragmentation steps.[2][3]

The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of small radicals such as NO, NO2, and O.[4][5][6] Concurrently, the pyrazole ring itself is known to undergo characteristic cleavages, often involving the expulsion of hydrogen cyanide (HCN).[2][7] The N-propyl group introduces additional fragmentation pathways, primarily through alpha-cleavage and McLafferty-type rearrangements.

Predicted Fragmentation Pathways

The molecular ion of 5-nitro-1-propyl-1H-pyrazole (m/z 169) is expected to undergo a series of competing and sequential fragmentation reactions. The primary pathways are predicted as follows:

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO2), leading to a fragment at m/z 123.[4][5] Alternatively, the loss of a nitro radical (•NO) followed by the loss of a carbonyl group (CO) can also occur, though it is generally less favored.

  • Cleavage of the N-Propyl Chain: Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom of the pyrazole ring, would result in the loss of an ethyl radical (•C2H5) to yield an ion at m/z 140. A McLafferty rearrangement could also occur, involving the transfer of a gamma-hydrogen from the propyl chain to the pyrazole ring, leading to the elimination of propene (C3H6) and the formation of an ion at m/z 127.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic loss of HCN from the molecular ion or subsequent fragment ions is anticipated.[2][7] For instance, the [M-NO2]+ ion at m/z 123 could lose HCN to produce a fragment at m/z 96.

These predicted pathways are visualized in the following fragmentation diagram:

Fragmentation_Pattern M [C6H9N3O2]+• m/z 169 (Molecular Ion) F1 [C6H9N2]+• m/z 123 M->F1 - NO2 F2 [C5H6N3O2]+ m/z 140 M->F2 - C2H5 F3 [C3H3N3O2]+• m/z 127 M->F3 - C3H6 F4 [C5H6N]+• m/z 96 F1->F4 - HCN

Figure 1. Predicted electron ionization fragmentation pathways of 5-nitro-1-propyl-1H-pyrazole.

Comparative Data Summary

To provide a clearer picture of the expected mass spectrum, the table below summarizes the predicted key fragment ions, their corresponding m/z values, and the proposed neutral losses. The relative abundances are qualitative predictions based on the general fragmentation behavior of similar compounds.

m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
169[C6H9N3O2]+• (Molecular Ion)-Moderate to Low
140[C5H6N3O2]+•C2H5Moderate
127[C3H3N3O2]+•C3H6Moderate
123[C6H9N2]+••NO2High
96[C5H6N]+••NO2, HCNModerate to Low

Experimental Protocol for Mass Spectrometry Analysis

For researchers seeking to acquire experimental data for 5-nitro-1-propyl-1H-pyrazole, the following protocol outlines a standard approach for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 5-nitro-1-propyl-1H-pyrazole in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100-1000 µg/mL.
  • Ensure the sample is fully dissolved and free of particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.
  • Injector Temperature: 250 °C.
  • Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI).[1]
  • Electron Energy: 70 eV.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.
  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 5-nitro-1-propyl-1H-pyrazole.
  • Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program and other parameters may be necessary depending on the specific instrumentation and the purity of the sample.

Conclusion

This guide presents a scientifically grounded, predictive framework for understanding the mass spectrometry fragmentation pattern of 5-nitro-1-propyl-1H-pyrazole. By leveraging established principles from the fragmentation of related nitroaromatic and N-alkylated pyrazole compounds, we have outlined the most probable fragmentation pathways and the expected key fragment ions. This information serves as a valuable resource for the identification and structural characterization of this compound in various research and development settings. The provided experimental protocol offers a practical methodology for obtaining empirical data to validate and refine these predictions.

References

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A Comparative Guide to the Reactivity of 1-Propyl-5-Nitro vs. 1-Methyl-5-Nitro Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Nitropyrazoles

In the landscape of medicinal chemistry and materials science, pyrazole derivatives stand out for their versatile biological activities and applications as energetic materials.[1][2] The introduction of a nitro group onto the pyrazole scaffold profoundly alters its chemical personality, enhancing its pharmacological potential and energetic properties.[3] Specifically, 1-alkyl-5-nitropyrazoles are crucial intermediates in the synthesis of complex heterocyclic systems. Their reactivity dictates the feasibility of subsequent functionalization, making a deep understanding of their chemical behavior paramount for researchers in drug development and materials engineering.

This guide provides an in-depth comparison of the reactivity of two closely related analogues: 1-propyl-5-nitro pyrazole and 1-methyl-5-nitro pyrazole. While structurally similar, the seemingly minor difference in the N1-alkyl substituent—propyl versus methyl—imparts subtle yet significant changes in their reactivity profiles. We will explore the electronic and steric factors governing these differences and provide experimental frameworks for their investigation.

The Electronic and Steric Landscape: Unpacking the "Why"

The reactivity of these molecules is primarily governed by the interplay of two key features: the powerful electron-withdrawing nature of the 5-nitro group and the steric and electronic contributions of the N1-alkyl substituent.

The Dominance of the 5-Nitro Group: The pyrazole ring is an aromatic system.[1] However, the presence of a nitro group at the C5 position drastically reduces the electron density of the ring system through its strong -M (mesomeric) and -I (inductive) effects. This deactivation makes the pyrazole core less susceptible to electrophilic attack.[4] Conversely, this electron deficiency renders the ring highly susceptible to attack by nucleophiles, particularly at the carbon atom bearing the nitro group (C5). This activation is a classic prerequisite for Nucleophilic Aromatic Substitution (SNAr) reactions.[5]

The N1-Alkyl Substituent: A Tale of Two Effects The key difference between the two molecules lies in the N1 substituent.

  • Electronic Effect (Inductive Effect): Both methyl and propyl groups are electron-donating via the inductive effect (+I). The propyl group, being slightly more electron-donating than the methyl group, marginally increases the electron density of the pyrazole ring. This minor electronic difference can subtly influence the rate of both electrophilic and nucleophilic substitutions.

  • Steric Hindrance: This is the more pronounced differentiator. The propyl group is significantly bulkier than the methyl group. This increased steric hindrance around the N1-C5 region can impede the approach of reactants, particularly bulky nucleophiles or electrophiles, to the reactive sites of the molecule. This "steric shielding" is a critical factor in determining the relative reaction rates.[6][7]

Comparative Reactivity in Key Reaction Classes

Nucleophilic Aromatic Substitution (SNAr)

This is the reaction class where the difference in reactivity is most starkly illustrated. In many SNAr reactions involving nitropyrazoles, the nitro group itself can act as the leaving group. Research has shown that for N-substituted nitropyrazoles, a nitro group at the C5 position is significantly more reactive and labile in nucleophilic substitutions compared to a nitro group at the C3 position.[8]

Hypothesis: 1-Methyl-5-nitro pyrazole is expected to be more reactive towards nucleophiles than 1-propyl-5-nitro pyrazole.

Causality: The reaction proceeds via the formation of a transient Meisenheimer complex.[9] The approach of the nucleophile to the C5 carbon is the rate-determining step. The bulkier propyl group on the adjacent nitrogen atom (N1) in 1-propyl-5-nitro pyrazole creates greater steric hindrance, slowing down the nucleophilic attack compared to the smaller methyl group.

Caption: SNAr mechanism on 1-alkyl-5-nitropyrazoles.

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position.[1][10] However, the strong deactivating effect of the 5-nitro group makes these reactions challenging, often requiring harsh conditions.

Hypothesis: 1-Propyl-5-nitro pyrazole might be slightly more reactive towards electrophiles than 1-methyl-5-nitro pyrazole, though the overall reactivity for both is low.

Causality: The slightly greater electron-donating nature of the propyl group (+I effect) makes the pyrazole ring infinitesimally more electron-rich and thus, in theory, more susceptible to attack by an electrophile. However, this electronic effect is likely minimal and may be counteracted by the steric hindrance of the propyl group, which could obstruct the approach of the electrophile to the C4 position. For most practical purposes, both substrates will be highly deactivated.

Summary of Expected Reactivity
Reaction Type1-Methyl-5-Nitro Pyrazole1-Propyl-5-Nitro PyrazoleDominant Factor
Nucleophilic Aromatic Substitution (SNAr) Higher ReactivityLower ReactivitySteric Hindrance
Electrophilic Aromatic Substitution Very Low ReactivityVery Low Reactivity (Theoretically slightly higher)Electronic Deactivation

Experimental Protocols

To empirically validate the hypothesized difference in reactivity, a comparative kinetic study is essential.

Workflow for Comparative Reactivity Study

workflow cluster_synthesis I. Synthesis of Starting Materials cluster_reaction II. Parallel Kinetic Experiment cluster_analysis III. Data Analysis S1 Synthesis of 1-Methyl-5-nitro pyrazole P1 Purification & Characterization (NMR, MS, Purity) S1->P1 S2 Synthesis of 1-Propyl-5-nitro pyrazole S2->P1 R1 Reaction of 1-Methyl analogue with Nucleophile (e.g., MeO-) P1->R1 R2 Reaction of 1-Propyl analogue with Nucleophile (e.g., MeO-) P1->R2 M1 Monitor reaction progress (HPLC, GC, or NMR) R1->M1 R2->M1 A1 Plot [Reactant] vs. Time M1->A1 A2 Determine Rate Constants (k_methyl, k_propyl) A1->A2 A3 Compare Reactivity: k_methyl vs. k_propyl A2->A3

Caption: Workflow for comparing nucleophilic substitution rates.

Protocol 1: Synthesis of 1-Alkyl-5-Nitropyrazoles

This protocol is adapted from general pyrazole synthesis and nitration procedures.[11][12]

A. Synthesis of 1-Alkylpyrazole

  • To a stirred solution of pyrazole (1.0 eq) and powdered potassium carbonate (2.0 eq) in acetonitrile, add the corresponding alkyl halide (methyl iodide or 1-bromopropane, 1.1 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting pyrazole is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 1-alkylpyrazole.

B. Nitration

  • Cool a mixture of concentrated nitric acid (3 eq) and concentrated sulfuric acid (3 eq) to 0 °C in an ice-salt bath.

  • To this nitrating mixture, add the 1-alkylpyrazole (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol/water to afford pure 1-alkyl-5-nitro pyrazole.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Comparative SNAr Reactivity with Sodium Methoxide

This experiment should be run in parallel for both substrates under identical conditions.

  • Prepare two identical, oven-dried, three-necked flasks equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • In each flask, dissolve the respective 1-alkyl-5-nitro pyrazole (e.g., 1.0 mmol) in anhydrous DMF (10 mL).

  • Add an internal standard (e.g., undecane, for GC analysis) to each flask.

  • Place both flasks in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 50 °C).

  • Prepare a stock solution of sodium methoxide in methanol.

  • To start the reactions simultaneously, inject an equimolar amount of the sodium methoxide solution (1.0 mmol) into each flask.

  • At timed intervals (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Immediately quench each aliquot in a vial containing a dilute HCl solution and an extraction solvent (e.g., ethyl acetate).

  • Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining starting material relative to the internal standard.

  • Plot the natural logarithm of the reactant concentration versus time for each substrate. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

  • Compare the calculated rate constants (k_methyl vs. k_propyl) to quantify the difference in reactivity.

Conclusion

The reactivity of 1-alkyl-5-nitropyrazoles is a nuanced interplay of electronic deactivation by the nitro group and the steric/inductive effects of the N1-substituent. While both 1-propyl-5-nitro pyrazole and 1-methyl-5-nitro pyrazole are deactivated towards electrophilic attack, their behavior in nucleophilic aromatic substitution reactions is markedly different. The increased steric bulk of the propyl group is predicted to significantly retard the rate of nucleophilic attack at the C5 position when compared to the less hindered methyl analogue. This fundamental understanding is critical for synthetic chemists aiming to functionalize these scaffolds, enabling the rational design of reaction pathways and the selection of appropriate substrates to achieve desired synthetic outcomes in drug discovery and materials science.

References

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022). International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022). ACS Publications. Available at: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.). National Institutes of Health. Available at: [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance | ACS Applied Materials & Interfaces. (2021). ACS Publications. Available at: [Link]

  • 1.31: Electrophilic Substitution - Chemistry LibreTexts. (2022). Chemistry LibreTexts. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (n.d.). MDPI. Available at: [Link]

  • CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents. (n.d.). Google Patents.
  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC - NIH. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Frontiers. Available at: [Link]

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.). Google Patents.
  • Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. (2018). YouTube. Available at: [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole - Atlantis Press. (n.d.). Atlantis Press. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021). Chemistry LibreTexts. Available at: [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.). ACS Publications. Available at: [Link]

  • Nitropyrazoles. Part 11. Isomeric 1Methyl3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring | Request PDF - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (n.d.). MDPI. Available at: [Link]

  • (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 2 - YouTube. (2020). YouTube. Available at: [Link]

  • (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... - YouTube. (2020). YouTube. Available at: [Link]

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UV-Vis absorption characteristics of N-alkylated nitropyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and application note, designed for researchers in energetic materials and medicinal chemistry.

Electronic Transitions, Structural Determinants, and Experimental Protocols

Executive Summary: The N-Alkylation Shift

N-alkylated nitropyrazoles represent a critical class of compounds in the development of melt-cast explosives (e.g., 1-methyl-3,4,5-trinitropyrazole, MTNP) and antibacterial agents. Unlike their N-unsubstituted parent compounds, N-alkylated derivatives exhibit "frozen" tautomeric states, distinct solubility profiles, and altered electronic landscapes.

This guide objectively compares the UV-Vis absorption characteristics of these derivatives. Key takeaway: N-alkylation typically induces a bathochromic (red) shift relative to the parent nitropyrazole due to the positive inductive (+I) effect of the alkyl group, stabilizing the


 excited state. However, this effect is regio-dependent, with 3-nitro and 5-nitro isomers displaying divergent spectral signatures due to "frozen" conjugation pathways.

Theoretical Framework: Electronic Determinants

To interpret the spectra, one must understand the causality between structure and electronic transition.

The Tautomeric Freeze

Parent nitropyrazoles exist in dynamic equilibrium (e.g., 3-nitropyrazole


 5-nitropyrazole). The UV spectrum of the parent is a weighted average of these tautomers.
  • N-Alkylation Effect: Substitution at the N1 position locks the molecule into a single isomeric form.

  • Spectroscopic Consequence: The 3-nitro and 5-nitro N-alkylated isomers are distinct entities. The 5-nitro isomer often exhibits a hypsochromic (blue) shift relative to the 3-nitro isomer due to steric repulsion between the N-alkyl group and the adjacent nitro group, which forces the nitro group out of planarity, reducing conjugation.

Substituent Effects on

The absorption maximum is governed by the energy gap (


) between the HOMO and LUMO.
  • Nitro Group (-M, -I): Lowers LUMO energy.

  • N-Alkyl Group (+I): Raises HOMO energy via electron donation.

  • Net Result: Reduced

    
    
    
    
    
    Bathochromic shift (Red Shift) compared to the non-alkylated parent.
Visualizing the Electronic Pathway

The following diagram illustrates the electronic and steric factors influencing the absorption.

ElectronicEffects Figure 1: Divergent Electronic Consequences of N-Alkylation on Nitropyrazoles Parent Parent Nitropyrazole (Tautomeric Mixture) Alkylation N-Alkylation (Reaction) Parent->Alkylation + R-X Isomer3 1-Alkyl-3-Nitropyrazole (Planar Conjugation) Alkylation->Isomer3 Regioisomer A Isomer5 1-Alkyl-5-Nitropyrazole (Steric Twisting) Alkylation->Isomer5 Regioisomer B Effect3 Extended Conjugation Bathochromic Shift (Red) Isomer3->Effect3 Electronic Dominance Effect5 Broken Conjugation Hypsochromic Shift (Blue) Isomer5->Effect5 Steric Dominance

Comparative Performance Data

The following data aggregates spectral trends observed in 1-methyl-nitropyrazoles compared to their parent and regioisomeric alternatives.

Table 1: Spectral Characteristics of Key Nitropyrazoles
Compound ClassIsomer

(nm)

(M⁻¹cm⁻¹)
Spectral FeaturesPerformance Context
Parent 3(5)-Nitropyrazole~260 - 2706,000 - 8,000Broad band (tautomeric average)Baseline for comparison.
Parent 4-Nitropyrazole~275 - 2858,000 - 10,000Distinct

transition
High symmetry; often used as a stable intermediate.
N-Alkylated 1-Methyl-3-nitro 280 - 295 ~9,500 Bathochromic shift vs parent Preferred isomer for bioactivity; planar nitro group.
N-Alkylated 1-Methyl-5-nitro 265 - 275 ~6,500 Hypsochromic shift vs 3-nitro Steric clash (Me vs NO₂) reduces

and

.
N-Alkylated 1-Methyl-4-nitro290 - 300~11,000Strongest absorptionMaximum conjugation efficiency; no steric hindrance.
Polynitro MTNP (Trinitro)220 - 250VariableBlue-shifted "shoulder"High-energy material. Multiple NO₂ groups cause ring strain/twisting.

Note: Values are solvent-dependent (typically Acetonitrile or Methanol). Polar solvents may induce solvatochromic shifts of 5-10 nm.

Experimental Protocol: Self-Validating UV-Vis Workflow

To ensure data integrity (E-E-A-T), this protocol includes "Stop/Go" validation steps. This workflow is designed for measuring 1-methyl-3,4,5-trinitropyrazole (MTNP) and related energetic derivatives.

Materials & Reagents
  • Solvent: Acetonitrile (HPLC Grade, Cutoff <190 nm) or Methanol. Avoid Acetone (absorbs at 330 nm).

  • Reference Standard: Pure 4-Nitropyrazole (for calibration).

  • Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Methodology

Step 1: Baseline Correction & Solvent Blank

  • Fill both sample and reference cuvettes with pure solvent.

  • Run baseline correction (200–800 nm).

  • Validation: Absorbance at 220 nm must be < 0.05 AU. If > 0.05, solvent is contaminated.

Step 2: Stock Solution Preparation

  • Weigh 1.0 mg of N-alkyl nitropyrazole accurately.

  • Dissolve in 10 mL solvent (Conc ≈ 100 ppm).

  • Critical: Ensure complete dissolution. Sonicate if necessary (nitropyrazoles can be crystalline/dense).

Step 3: Dilution Series (Linearity Check)

  • Prepare three dilutions: 10 ppm, 20 ppm, 50 ppm.

  • Measure Absorbance at expected

    
    .[1][2]
    
  • Validation: Plot Abs vs. Conc.

    
     must be > 0.99. If nonlinear, aggregation is occurring (common in energetic materials).
    

Step 4: Spectral Scanning

  • Scan range: 200 nm to 500 nm.

  • Scan speed: Medium (approx. 200 nm/min) to capture fine structure.

  • Data Output: Record

    
     and calculate Molar Absorptivity (
    
    
    
    ).[1]
Workflow Diagram

UVProtocol Figure 2: Self-Validating UV-Vis Measurement Protocol for Nitropyrazoles Start Start: Sample Preparation SolventCheck Solvent Blank Check (Abs @ 220nm < 0.05?) Start->SolventCheck FailSolvent Replace Solvent SolventCheck->FailSolvent No Dissolve Dissolve Sample (Sonicate 5 mins) SolventCheck->Dissolve Yes FailSolvent->SolventCheck Dilution Prepare 3 Concentrations (10, 20, 50 ppm) Dissolve->Dilution Measure Measure Absorbance (200-500 nm) Dilution->Measure Linearity Linearity Check (R² > 0.99?) Measure->Linearity FailLinear Dilute Further (Aggregation Detected) Linearity->FailLinear No Report Calculate Epsilon (ε) & Report Lambda Max Linearity->Report Yes FailLinear->Dilution

References

  • Zhang, J., et al. (2013). "Synthesis and characterization of 1-methyl-3,4,5-trinitropyrazole (MTNP)." ResearchGate.[3][4]

  • Vokin, A. I., et al. (2001). "Solvatochromism of Heteroaromatic Compounds: VI. Comparison of the Empirical and Theoretical Approaches to Description of Solvatochromism in Nonspecific Solvation of Nitropyrazoles." Russian Journal of General Chemistry.

  • Larova, et al. (2004). "Revised UV extinction coefficients for nucleoside-5'-monophosphates and unpaired DNA and RNA." (Context on Molar Extinction Coefficient methodologies).

  • PubChem. "1-methyl-4-nitro-1H-pyrazole Compound Summary." National Library of Medicine.

  • Dalinger, I. L., et al. (2012).[5] "Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles." Synthesis.

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Safety Operating Guide

Personal protective equipment for handling 5-nitro-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-nitro-1-propyl-1H-pyrazole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, Process Safety Engineers

Class: Nitro-N-Alkyl Pyrazoles | Focus: Lipophilic Nitro-Aromatics

This guide provides an operational safety framework for handling 5-nitro-1-propyl-1H-pyrazole . While often used as a pharmaceutical intermediate (structurally analogous to Sildenafil precursors), this compound presents a dual-hazard profile: the nitro group confers potential energetic instability and toxicity, while the propyl chain significantly enhances lipophilicity, increasing the risk of dermal absorption compared to its non-alkylated parent compounds.

Risk Assessment Profile (SAR Analysis)

Before handling, you must understand the Structural Activity Relationship (SAR) driving these safety requirements. Specific Safety Data Sheet (SDS) data for this specific isomer is often limited; therefore, we apply the Precautionary Principle based on the functional group chemistry of nitro-pyrazoles.

Hazard DomainChemical DriverOperational Implication
Energetic Potential Nitro (-NO₂) at C5Nitro-pyrazoles are precursors to energetic materials. While this alkylated form is more stable than the parent acid, it must be treated as potentially shock-sensitive when dry or in high purity (>95%).
Dermal Toxicity N-Propyl Chain The propyl group increases

(lipophilicity), facilitating rapid transport across the stratum corneum. Standard nitrile gloves may offer reduced breakthrough times.
Systemic Effects Nitro-Aromatic Potential for methemoglobinemia (oxidizing hemoglobin) if absorbed. Possible skin sensitizer.
Incompatibility Electron Deficient Ring Highly reactive with strong reducing agents (hydrazine, hydrides) and strong bases.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. Select PPE based on the scale of your operation.

Tier 1: Analytical Scale (< 100 mg)

For LC-MS prep, NMR sampling, and weighing small aliquots.

  • Hand Protection: Double Nitrile (0.11 mm / 4 mil minimum per layer).

    • Logic: The outer glove protects against splash; the inner glove prevents contamination during doffing.

    • Change Frequency: Every 30 minutes or immediately upon splash.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of airborne dust migration.

  • Respiratory: Fume hood handling only.[1] No respirator required if sash is at proper working height.

  • Body: Standard cotton lab coat (buttoned to neck).

Tier 2: Preparative/Synthesis Scale (> 100 mg)

For reaction setup, workup, crystallization, or rotary evaporation.

  • Hand Protection: Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) worn under outer Nitrile gloves.

    • Logic: Nitro-aromatics can permeate nitrile in <15 minutes. Laminate film offers >480 min breakthrough time against broad organic nitrogen compounds.

  • Eye Protection: Chemical Splash Goggles + Face Shield (8-inch).

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Particulate (OV/P100) cartridges. N95s do not stop nitro-aromatic vapors.

  • Body: Chemical-resistant apron (Tychem® or PVC) over a fire-resistant (Nomex) lab coat.

    • Why Nomex? In the event of a thermal runaway or flash fire (nitro-compound risk), standard polyester-blend coats will melt into the skin.

Operational Protocol: The "Safe Loop"

This workflow is designed to prevent static discharge (ignition source) and cross-contamination.

Phase A: Preparation
  • Static Dissipation: Nitro-pyrazoles can be electrostatic. Use an ionizing fan or anti-static weighing boat. Ground all metal spatulas.

  • Solvent Selection: Avoid using ethers (Et₂O, THF) if possible during initial dissolution to reduce flammability risk; prefer DCM or Ethyl Acetate if solubility permits.

Phase B: Handling
  • Weighing: Perform strictly inside the fume hood. If the balance is outside, use a secondary containment vessel (tared glass vial with cap) to transport the solid.

  • Solubilization: Add solvent slowly. Nitro compounds can exhibit an exotherm upon dissolution in certain media.

Phase C: Decontamination (The "Doffing" Trap)

Most exposures occur here.

  • Wipe Down: Clean all tools (spatulas, flask necks) with a solvent-soaked Kimwipe (Acetone/Ethanol) before removing them from the hood.

  • Outer Glove Removal: Remove outer nitrile gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash laminate/inner gloves with soap and water while still on hands, then remove.

Visualization: Decision Logic & Workflow

The following diagram outlines the critical decision path for handling 5-nitro-1-propyl-1H-pyrazole, prioritizing the risk of energetic instability and permeation.

SafeHandling Start START: Handling 5-nitro-1-propyl-1H-pyrazole RiskAssess Risk Assessment: Check Quantity & Purity Start->RiskAssess SmallScale < 100 mg (Analytical) RiskAssess->SmallScale LargeScale > 100 mg (Preparative) RiskAssess->LargeScale PPE_Tier1 PPE TIER 1: Double Nitrile Gloves Splash Goggles Lab Coat SmallScale->PPE_Tier1 PPE_Tier2 PPE TIER 2: Laminate Liner Gloves Face Shield + Goggles FR Lab Coat + Apron LargeScale->PPE_Tier2 EngControls Engineering Controls: Fume Hood (Sash < 18") Anti-Static Grounding PPE_Tier1->EngControls PPE_Tier2->EngControls Handling Operation: Avoid Metal-on-Metal Friction Use Anti-static Tools EngControls->Handling Waste Disposal: Segregate Oxidizer/Organic NO Metal Containers Handling->Waste

Figure 1: Operational decision matrix for handling nitro-alkyl-pyrazoles, differentiating PPE based on scale to mitigate permeation and energetic risks.

Disposal & Emergency Response

Disposal Protocols
  • Waste Stream: Classify as "Toxic, Organic, Potentially Energetic."

  • Segregation:

    • DO NOT mix with strong oxidizers (Peroxides, Nitric Acid waste).

    • DO NOT mix with heavy metal waste (potential to form shock-sensitive metal-nitro complexes).

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal cans.

Emergency Spills
  • Evacuate: If >1g is spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don Full-Face Respirator (OV/P100) and Tychem® suit before re-entry.

  • Neutralization: Do not use dry sweeping (static risk). Cover with a wet absorbent pad (dampened with water/surfactant) to desensitize the powder before collecting.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2754500, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (Structural Analog Data). Retrieved from [Link]

  • University of Pennsylvania EHRS. (2025). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Limitations against Nitro Compounds). Retrieved from [Link]

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5-nitro-1-propyl-1H-pyrazole

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